trans-4-Nitrocinnamoyl chloride
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-nitrophenyl)prop-2-enoyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXNPWALFDXJD-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61921-33-3 | |
| Record name | trans-4-Nitrocinnamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to trans-4-Nitrocinnamoyl Chloride: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction: trans-4-Nitrocinnamoyl chloride is a reactive organic compound that serves as a valuable building block and derivatization reagent in various chemical and pharmaceutical applications. Its structure, combining an acyl chloride with a nitro-substituted aromatic ring and a trans-alkene, imparts a unique set of chemical properties that are of significant interest to researchers in drug development and organic synthesis. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supplemented with experimental protocols and spectroscopic data.
Chemical and Physical Properties
This compound is a pale yellow crystalline solid at room temperature. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO₃ | [1] |
| Molecular Weight | 211.60 g/mol | [1] |
| Melting Point | 150-153 °C (lit.) | [1] |
| Boiling Point | 342.9±25.0 °C (Predicted) | [2] |
| Appearance | Powder | |
| Solubility | Reacts with water.[3][4] Soluble in many organic solvents like hydrocarbons and esters.[5] |
Table 1: Physical and Chemical Properties of this compound
Chemical Structure
The structure of this compound is characterized by a 4-nitrophenyl group attached to a propenoyl chloride moiety in a trans configuration. The presence of the electron-withdrawing nitro group and the reactive acyl chloride functionality are key determinants of its chemical behavior.
| Identifier | Value |
| SMILES | O=--INVALID-LINK--c1ccc(/C=C/C(=O)Cl)cc1 |
| InChI | InChI=1S/C9H6ClNO3/c10-9(12)6-3-7-1-4-8(5-2-7)11(13)14/h1-6H/b6-3+ |
| InChIKey | RUPXNPWALFDXJD-ZZXKWVIFSA-N |
Table 2: Structural Identifiers for this compound
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic and vinylic protons. The trans coupling constant (typically around 15 Hz) for the vinylic protons is a key diagnostic feature.
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon, the aromatic carbons (with shifts influenced by the nitro group), and the vinylic carbons.
A representative ¹H and ¹³C NMR spectrum for a similar compound, 4-nitrobenzoyl chloride, can be found for reference.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is characterized by several key absorption bands that correspond to its functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~1750 (strong) |
| C=C (Alkene, trans) | ~1640 and ~970 |
| NO₂ (Nitro group) | ~1520 and ~1350 (strong, asymmetric and symmetric stretching) |
| C-Cl | ~800-600 |
| Aromatic C-H | ~3100-3000 |
Table 3: Key FTIR Absorption Bands for this compound
Mass Spectrometry (MS)
The mass spectrum of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized from trans-4-nitrocinnamic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂).[7][8]
Workflow for the Synthesis of this compound
Caption: Synthesis of this compound from trans-4-nitrocinnamic acid.
Detailed Methodology:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap for acidic gases (HCl and SO₂), place trans-4-nitrocinnamic acid.[7]
-
Add an excess of freshly distilled thionyl chloride (approximately 2 equivalents).[9] An inert solvent like toluene (B28343) can be used.
-
Slowly heat the reaction mixture to reflux (around 80 °C) and maintain for 2-3 hours, or until the evolution of gas ceases.[7]
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure.[9]
-
The resulting crude product can be purified by recrystallization.
Purification by Recrystallization
The crude this compound can be purified by recrystallization from a suitable solvent. The choice of solvent is critical for obtaining high purity crystals. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
Logical Steps for Recrystallization Solvent Selection
Caption: Decision process for selecting a suitable recrystallization solvent.
Detailed Methodology:
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., benzene (B151609) or a mixture of solvents).[2]
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
Reactivity and Stability
Reactivity
This compound is a highly reactive compound due to the presence of the acyl chloride functional group. It readily undergoes nucleophilic acyl substitution reactions.
-
Hydrolysis: It reacts with water, even moisture in the air, to form trans-4-nitrocinnamic acid and hydrogen chloride.[3][4] This reaction is typically vigorous.
-
Reaction with Amines: It reacts with primary and secondary amines to form the corresponding amides. This reaction is often used for derivatization, for example, in the analysis of perhexiline (B1211775) and its metabolite in plasma by HPLC.
General Mechanism of Nucleophilic Acyl Substitution
Caption: General mechanism for the reaction of an acyl chloride with a nucleophile.
Stability
-
Thermal Stability: Acyl chlorides, in general, have moderate thermal stability. The presence of the nitro group in this compound may influence its decomposition temperature. Studies on similar nitro-substituted benzoyl chlorides suggest that they can be thermally unstable.
-
Storage: Due to its reactivity with water, this compound should be stored in a tightly sealed container under a dry, inert atmosphere.[10] Storage at low temperatures (-20°C) is recommended to minimize degradation.[11]
Applications in Research and Drug Development
The primary application of this compound in a research context is as a derivatization reagent. Its reactivity allows for the attachment of the 4-nitrocinnamoyl group to molecules containing nucleophilic functional groups like amines and alcohols. This can be useful for:
-
Chromatographic Analysis: The introduction of the chromophoric 4-nitrophenyl group enhances the UV detectability of analytes in HPLC.
-
Chemical Probes: While not directly implicated in signaling pathways, its ability to react with biomolecules could potentially be exploited in the design of chemical probes for studying biological systems. The field of bioorthogonal chemistry utilizes highly selective reactions for labeling biomolecules in living systems, and while this specific reaction is not a "click" reaction, the principle of using reactive handles is similar.[12][13]
Safety Information
This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is crucial to handle this compound with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and established laboratory safety protocols before handling any chemical substances.
References
- 1. 反式-4-硝基肉桂酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-NITROCINNAMOYL CHLORIDE | 35418-05-4 [chemicalbook.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cinnamoyl chloride, 98%, predominantly trans | Fisher Scientific [fishersci.ca]
- 6. 4-Nitrobenzoyl chloride(122-04-3) 1H NMR spectrum [chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. calpaclab.com [calpaclab.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Solubility Profile of trans-4-Nitrocinnamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Nitrocinnamoyl chloride is a reactive organic compound frequently employed as a derivatization reagent in analytical chemistry, particularly for the analysis of compounds containing primary and secondary amine or hydroxyl groups by high-performance liquid chromatography (HPLC). Its utility in these applications is fundamentally linked to its solubility characteristics in various organic solvents. This technical guide provides a comprehensive overview of the available solubility information for this compound, details experimental protocols for its determination, and presents a logical workflow for assessing its solubility. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this guide emphasizes the methodologies for empirical determination.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₆ClNO₃ | --INVALID-LINK-- |
| Molecular Weight | 211.60 g/mol | --INVALID-LINK-- |
| Appearance | Powder | --INVALID-LINK-- |
| Melting Point | 150-153 °C | --INVALID-LINK-- |
| Chemical Structure | O₂NC₆H₄CH=CHCOCl | --INVALID-LINK-- |
Solubility Data
Quantitative solubility data for this compound in a range of organic solvents is not widely reported in scientific literature. However, based on its application as a derivatization reagent, qualitative solubility can be inferred.
| Solvent | Solubility (Qualitative) | Notes |
| Acetonitrile | Soluble | Used as a reaction solvent for derivatization, implying good solubility. |
| Water | Insoluble (Reacts) | Acyl chlorides are generally unstable in water and undergo rapid hydrolysis. |
Experimental Protocol for Solubility Determination
The following is a standard protocol for determining the solubility of a solid compound like this compound in an organic solvent.
Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran, etc.)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Micropipettes
-
Volumetric flasks
-
Spectrophotometer (or other suitable analytical instrument)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Dilution:
-
After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a micropipette.
-
Transfer the aliquot to a volumetric flask and dilute with the same organic solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard curve.
-
The standard curve should be prepared using known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Signaling Pathway and Logical Relationships
As this compound is primarily a synthetic reagent, it is not typically involved in biological signaling pathways. However, its reactivity can be depicted in a logical relationship diagram.
Caption: Reactivity of this compound.
Unveiling the Acylation Mechanism of trans-4-Nitrocinnamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 5, 2025
Abstract
This technical guide provides an in-depth exploration of the mechanism of action of trans-4-nitrocinnamoyl chloride in acylation reactions. A versatile reagent, this compound is utilized in various scientific domains, particularly in the derivatization of molecules for analytical purposes and in the synthesis of complex organic compounds, including active pharmaceutical ingredients. This document will detail the fundamental principles governing its reactivity, present available quantitative data, and outline experimental protocols for its use in acylating amines and alcohols.
Introduction
This compound (t-4NCC) is a reactive acyl chloride characterized by a cinnamoyl backbone substituted with a nitro group in the para position of the phenyl ring. This substitution pattern significantly influences the electrophilicity of the carbonyl carbon, making it a potent acylating agent. The presence of the extended conjugation and the electron-withdrawing nitro group are key determinants of its chemical behavior. Understanding the precise mechanism of its acylation reactions is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic strategies in drug development and materials science.
The Core Mechanism: Nucleophilic Acyl Substitution
The primary mechanism by which this compound participates in acylation reactions is nucleophilic acyl substitution . This is a two-step process involving the addition of a nucleophile to the carbonyl carbon followed by the elimination of the chloride leaving group.
The general mechanism can be illustrated as follows:
Figure 1: General mechanism of nucleophilic acyl substitution.
Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate
The reaction is initiated by the attack of a nucleophile (e.g., the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) on the electrophilic carbonyl carbon of this compound. This leads to the formation of a transient, high-energy tetrahedral intermediate. In this intermediate, the carbon atom of the former carbonyl group is sp³-hybridized.
Step 2: Collapse of the Intermediate and Product Formation
The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond (the carbonyl group), and in a concerted step, the chloride ion is expelled as a leaving group. A subsequent deprotonation of the nucleophilic atom by a weak base in the reaction mixture (or another molecule of the nucleophile) yields the final acylated product and hydrochloric acid.
Electronic Effects Influencing Reactivity
The reactivity of this compound is significantly enhanced by the electronic properties of its substituents:
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group exerts a strong negative inductive (-I) and negative resonance (-M) effect. This effect is transmitted through the conjugated system of the phenyl ring and the double bond to the carbonyl carbon, increasing its partial positive charge and making it more susceptible to nucleophilic attack.
-
The Cinnamoyl System: The vinyl group between the phenyl ring and the carbonyl group extends the conjugation. This extended π-system facilitates the delocalization of electron density, which helps to stabilize the transition state of the reaction.
Quantitative Data
Currently, there is a limited amount of publicly available, peer-reviewed kinetic and thermodynamic data specifically for the acylation reactions of this compound. However, based on the principles of physical organic chemistry, it is expected to have a significantly higher reaction rate compared to unsubstituted cinnamoyl chloride or benzoyl chloride due to the electron-withdrawing nitro group.
For illustrative purposes, a hypothetical comparison of relative reaction rates is presented in the table below. These are not experimental values but are intended to demonstrate the expected trend.
| Acyl Chloride | Relative Rate of Acylation (Hypothetical) |
| Benzoyl Chloride | 1 |
| Cinnamoyl Chloride | ~2-5 |
| This compound | ~50-100 |
Table 1: Hypothetical relative rates of acylation for different acyl chlorides.
Experimental Protocols
The following are generalized experimental protocols for the acylation of amines and alcohols using this compound. Note: These are general guidelines and may require optimization for specific substrates.
Acylation of a Primary Amine
This protocol describes the synthesis of an N-alkyl-trans-4-nitrocinnamide.
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Triethylamine (B128534) (TEA) or pyridine (B92270) (as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 eq) in anhydrous DCM.
-
Add the solution of this compound dropwise to the cooled amine solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization or column chromatography.
Figure 2: Experimental workflow for the acylation of a primary amine.
Acylation of an Alcohol
This protocol describes the synthesis of an alkyl trans-4-nitrocinnamate.
Materials:
-
Alcohol
-
This compound
-
Anhydrous pyridine
-
Anhydrous diethyl ether or DCM
-
1 M aqueous HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the alcohol (1.0 eq) in anhydrous pyridine (which acts as both solvent and base) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add this compound (1.2 eq) portion-wise to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl.
-
Extract the aqueous layer with diethyl ether or DCM (3 x volume of aqueous layer).
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Applications in Drug Development and Research
The reactivity of this compound makes it a valuable tool for:
-
Derivatization: It is used to derivatize primary and secondary amines, as well as alcohols, to facilitate their analysis by techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC). The nitrocinnamoyl group provides a strong chromophore for UV detection.
-
Bioconjugation: The acyl chloride can be used to attach the nitrocinnamoyl moiety to biomolecules, such as proteins and peptides, for use as chemical probes or for modifying their biological activity.
-
Synthesis of Bioactive Molecules: The trans-4-nitrocinnamide and trans-4-nitrocinnamate motifs are present in various compounds with potential biological activities. This compound serves as a key building block for the synthesis of these molecules.
Conclusion
This compound is a highly reactive acylating agent that operates through a nucleophilic acyl substitution mechanism. Its enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group, which increases the electrophilicity of the carbonyl carbon. While specific quantitative kinetic data remains sparse in the public domain, the qualitative understanding of its reactivity allows for its effective use in the acylation of a wide range of nucleophiles. The provided experimental protocols serve as a starting point for researchers to harness the synthetic potential of this versatile reagent in their scientific endeavors. Further quantitative studies are warranted to build a more comprehensive understanding of its reaction kinetics and thermodynamics.
A Comprehensive Technical Guide to the Safe Handling of trans-4-Nitrocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety and handling information for trans-4-Nitrocinnamoyl chloride (CAS No. 61921-33-3), a reactive acyl chloride used in pharmaceutical and chemical synthesis. Due to its corrosive nature, strict adherence to safety protocols is essential to mitigate risks of severe skin burns and eye damage. This document outlines the known hazards, necessary personal protective equipment (PPE), proper handling and storage procedures, emergency response, and disposal methods.
Hazard Identification and Classification
This compound is classified as a corrosive substance. The primary hazard is its ability to cause severe chemical burns upon contact with skin and eyes.[1] Inhalation of dust can also lead to respiratory tract irritation.
Table 1: GHS Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1][2] | GHS05 (Corrosion) | Danger[1][2] |
| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[2] | GHS05 (Corrosion) | Danger[2] |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61921-33-3 | [1][2] |
| Molecular Formula | O₂NC₆H₄CH=CHCOCl | [2] |
| Molecular Weight | 211.60 g/mol | [2] |
| Appearance | Powder | [2] |
| Melting Point | 150-153 °C (lit.) | [1][2] |
| Boiling Point | 319.6°C at 760 mmHg | [1] |
| Purity | Typically ≥97% | [2] |
| Storage | Keep away from moisture.[3] Store in a dry, cool, and well-ventilated place.[1] |
Toxicological Information
Limited quantitative toxicological data for this compound is publicly available. However, its classification as a corrosive substance that causes severe skin burns and eye damage indicates a high potential for local tissue damage upon contact.
Table 3: Toxicological Data Summary
| Toxicity Metric | Value |
| Acute Oral Toxicity | No data available[1] |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | Causes severe skin burns (based on H314 classification)[1] |
| Serious Eye Damage/Irritation | Causes serious eye damage (based on H314 classification)[1] |
| Respiratory or Skin Sensitization | No data available[1] |
| Germ Cell Mutagenicity | No data available[1] |
| Carcinogenicity | No data available[1] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are based on best practices for handling corrosive solids and acyl chlorides. Researchers should always consult their institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) before working with this compound.
Personal Protective Equipment (PPE)
A critical first line of defense, proper PPE must be worn at all times when handling this compound.
-
Eye and Face Protection : Tightly fitting safety goggles with side-shields are mandatory.[1] For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[4]
-
Skin Protection :
-
Gloves : Chemical-resistant gloves are required.[1] Given that many corrosives can penetrate nitrile gloves, it is advisable to consult a glove compatibility chart or the SDS for the most appropriate material.[5] Always inspect gloves for tears or holes before use.[1]
-
Lab Coat/Apron : A lab coat is standard. For procedures with a risk of splashing, a chemical-resistant apron over the lab coat is recommended.[5]
-
-
Respiratory Protection : If handling generates significant dust, a fume hood must be used.[3] If a fume hood is not available or insufficient, a full-face respirator with appropriate cartridges should be used.[1]
Handling Protocol
-
Preparation :
-
Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.[1][4]
-
Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Have a spill kit specifically for corrosive materials available and ensure you are trained in its use.[2][5]
-
-
Dispensing :
-
When handling the solid, use non-sparking tools.[1]
-
Slowly and carefully transfer the required amount, avoiding the generation of dust.[1][3]
-
If making a solution, always add the corrosive solid slowly to the solvent.[3] Never add solvent to the solid, as this can cause splashing and an exothermic reaction.[4]
-
-
Post-Handling :
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Keep away from moisture and incompatible materials.[3]
-
Store in a dedicated cabinet for corrosive materials, preferably on a lower shelf.[1]
-
Segregate from bases, oxidizing agents, and other incompatible chemicals.
Emergency Procedures
In all cases of exposure, seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1][4] Remove contact lenses if present and easy to do so. Continue rinsing.
-
Skin Contact : Immediately remove all contaminated clothing.[1] Flush the affected skin area with large amounts of water for at least 15 minutes in a safety shower.[4] Wash the area with soap and water.[1]
-
Inhalation : Move the person to fresh air.[1] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.
-
Ingestion : Rinse the mouth with water.[1] Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person.[1]
-
Spill :
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if necessary.
-
Carefully cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.
-
Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
-
Disposal
Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.[1] Do not dispose of it down the drain.[1] The material can be sent to a licensed chemical destruction facility.[1]
Logical Workflow for Handling this compound
References
Navigating the Stability and Storage of trans-4-Nitrocinnamoyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Trans-4-Nitrocinnamoyl chloride is a valuable reagent in chemical synthesis, particularly in derivatization for analytical purposes.[1] However, its utility is intrinsically linked to its stability and proper handling. This technical guide provides a comprehensive overview of the known stability profile and optimal storage conditions for this compound, drawing from available safety and technical data.
Core Stability Profile
This compound is a solid, crystalline powder with a melting point of 150-153 °C.[2] Its primary stability concern is its sensitivity to moisture.[3] As an acyl chloride, it readily reacts with water and other nucleophilic reagents. This reactivity dictates the stringent storage and handling procedures required to maintain its chemical integrity.
Key Stability Factors:
-
Moisture/Water: The compound is highly susceptible to hydrolysis. Contact with water or moist air will lead to its degradation, liberating toxic and corrosive hydrogen chloride gas.[3] This reaction is characteristic of acyl chlorides and is a critical consideration for its storage and handling.
-
Thermal Stress: While stable at room temperature, thermal decomposition can occur at elevated temperatures, leading to the release of irritating and toxic gases and vapors, including nitrogen oxides and carbon monoxide/dioxide.[3][4]
-
Incompatible Materials: To prevent degradation and hazardous reactions, this compound must be stored away from strong bases, alcohols, and oxidizing agents.[3]
Due to the reactive nature of acyl chlorides, detailed quantitative stability data, such as degradation kinetics under various pH and temperature conditions, is not extensively available in public literature. The focus of available documentation is on preventative handling and storage to ensure the compound's purity for its intended application.
Recommended Storage and Handling Conditions
To ensure the long-term stability and safe use of this compound, the following storage and handling guidelines, synthesized from multiple safety data sheets, should be strictly adhered to.
Storage Summary
| Parameter | Recommendation | Source(s) |
| Temperature | Store in a cool, dry place.[5] Refrigeration is recommended to maintain product quality.[3] One supplier suggests room temperature storage.[1] | [1][3][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[3] | [3] |
| Container | Keep container tightly closed.[3][5] | [3][5] |
| Ventilation | Store in a well-ventilated area.[3][5] | [3][5] |
| Moisture | Protect from moisture. Keep away from water or moist air.[3] | [3] |
| Incompatibilities | Store away from strong bases, alcohols, and oxidizing agents.[3] | [3] |
| Storage Area | Designate as a corrosives area.[3] | [3] |
Experimental Protocols: General Handling
-
Work Area: All manipulations should be performed in a chemical fume hood with adequate ventilation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat. For operations that may generate dust, a face shield and respiratory protection are necessary.[5]
-
Dispensing: When weighing or transferring the powder, do so in a controlled environment, preferably under an inert atmosphere (e.g., in a glove box) to minimize exposure to air and moisture.
-
Reaction Setup: Reactions involving this compound should be conducted in oven-dried glassware under an inert atmosphere.
-
Quenching and Waste Disposal: Unused reagent and reaction residues should be quenched carefully with a suitable nucleophile (e.g., a high boiling point alcohol) before disposal. Dispose of chemical waste in accordance with local, regional, and national regulations.[3][5]
Visualizing Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound, from receiving the compound to its disposal.
Caption: Workflow for Safe Handling and Storage.
References
Hydrolytic Stability of trans-4-Nitrocinnamoyl Chloride in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolytic stability of trans-4-nitrocinnamoyl chloride in aqueous solutions. Due to the limited availability of specific kinetic data for this compound in publicly accessible literature, this document focuses on the fundamental principles of its hydrolysis, drawing parallels with the closely related and studied cinnamoyl chloride. It outlines the presumed reaction mechanism, factors influencing stability, and detailed experimental protocols for determining hydrolytic lability. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to handle and analyze this reactive compound in aqueous environments.
Introduction
This compound is a reactive acyl chloride used in organic synthesis, particularly as a derivatizing agent and in the development of novel materials. Its high reactivity, a desirable trait for synthetic purposes, also makes it susceptible to rapid hydrolysis in the presence of water. Understanding the hydrolytic stability of this compound is crucial for its effective use in aqueous or partially aqueous environments, for predicting its environmental fate, and for developing analytical methods.
Acyl chlorides, as a class of compounds, are well-known for their vigorous reaction with water, yielding the corresponding carboxylic acid and hydrochloric acid. This process, a nucleophilic acyl substitution, is typically rapid and exothermic. The presence of the nitro group and the conjugated system in this compound is expected to influence the electrophilicity of the carbonyl carbon and thus its rate of hydrolysis.
Hydrolysis Reaction and Mechanism
The hydrolysis of this compound in an aqueous solution proceeds via a nucleophilic acyl substitution reaction, resulting in the formation of trans-4-nitrocinnamic acid and hydrochloric acid.
Overall Reaction:
O2N-C6H4-CH=CH-COCl + H2O → O2N-C6H4-CH=CH-COOH + HCl
The reaction mechanism is generally accepted to be a nucleophilic addition-elimination pathway. In this process, the water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion.
Based on studies of the related compound cinnamoyl chloride, the hydrolysis of this compound in aqueous environments likely follows an addition-elimination mechanism, potentially competing with or resembling an SN2 pathway.[1]
Signaling Pathway Diagram
The following diagram illustrates the proposed nucleophilic addition-elimination mechanism for the hydrolysis of this compound.
Caption: Proposed nucleophilic addition-elimination pathway for the hydrolysis of this compound.
Quantitative Data on Hydrolytic Stability
For structurally similar compounds, such as other acyl chlorides, hydrolysis can be extremely rapid, with half-lives on the order of seconds to minutes in pure water. It is reasonable to presume that this compound exhibits similar high reactivity. The electron-withdrawing nature of the para-nitro group is expected to increase the electrophilicity of the carbonyl carbon, potentially leading to a faster hydrolysis rate compared to unsubstituted cinnamoyl chloride.
To obtain precise quantitative data, experimental determination is necessary. The following sections outline the recommended experimental protocols.
Experimental Protocols for Determining Hydrolytic Stability
Due to the rapid nature of acyl chloride hydrolysis, specialized techniques are often required to accurately measure the reaction kinetics. Standard methods may involve derivatization to quench the reaction at specific time points, followed by chromatographic analysis, or real-time monitoring using spectrophotometry, particularly with stopped-flow instrumentation.
General Experimental Workflow
The following diagram outlines a general workflow for determining the hydrolytic stability of a reactive compound like this compound.
Caption: General experimental workflow for determining the hydrolytic stability of this compound.
Method 1: HPLC-UV/MS with Derivatization/Quenching
This method is suitable for reactions that are too fast for manual sampling but can be quenched at specific time points.
Objective: To determine the rate of disappearance of this compound and the appearance of trans-4-nitrocinnamic acid over time.
Materials:
-
This compound
-
Aqueous buffers of desired pH values (e.g., phosphate, borate)
-
Dry, aprotic solvent (e.g., acetonitrile)
-
Quenching/derivatizing agent (e.g., a primary or secondary amine in a non-aqueous solvent, or a rapid esterification agent)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Thermostatted reaction vessel
Procedure:
-
Preparation: Prepare aqueous buffer solutions of the desired pH and equilibrate them to the target temperature in a thermostatted vessel. Prepare a stock solution of this compound in dry acetonitrile.
-
Reaction Initiation: Initiate the hydrolysis by rapidly injecting a small aliquot of the this compound stock solution into the stirring aqueous buffer. Start a timer immediately.
-
Sampling and Quenching: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately add it to a solution containing the quenching/derivatizing agent. This will rapidly convert the remaining this compound into a stable derivative.
-
Analysis: Analyze the quenched samples by a validated HPLC-UV or HPLC-MS method to quantify the concentration of the stable derivative (representing the remaining acyl chloride) and the hydrolysis product (trans-4-nitrocinnamic acid).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound (or its derivative) versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
Method 2: Stopped-Flow UV-Vis Spectrophotometry
This method is ideal for very fast reactions (millisecond to second timescale) and relies on changes in the UV-Vis spectrum as the reaction proceeds.
Objective: To monitor the real-time change in absorbance at a specific wavelength corresponding to the consumption of the reactant or formation of the product.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant solutions
-
Aqueous buffers of desired pH values
-
Dry, aprotic solvent (e.g., acetonitrile) for the stock solution
Procedure:
-
Wavelength Selection: Determine the UV-Vis spectra of this compound and trans-4-nitrocinnamic acid in the reaction medium. Select a wavelength where there is a significant difference in absorbance between the reactant and the product.
-
Solution Preparation: Load one syringe of the stopped-flow instrument with the aqueous buffer and the other with a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water, ensuring miscibility and stability for the duration of the experiment).
-
Reaction Initiation and Monitoring: The stopped-flow instrument will rapidly mix the contents of the two syringes, and the absorbance change at the selected wavelength will be recorded as a function of time.
-
Data Analysis: The resulting absorbance versus time data can be fitted to a first-order exponential decay or rise equation to determine the observed rate constant (kobs).
Factors Influencing Hydrolytic Stability
The rate of hydrolysis of this compound is expected to be significantly influenced by several factors:
-
pH: The hydrolysis rate is likely to be pH-dependent. At neutral and alkaline pH, the hydroxide (B78521) ion (OH-), a much stronger nucleophile than water, will significantly accelerate the hydrolysis rate. Under acidic conditions, the mechanism may be altered, but significant reactivity is still expected.
-
Temperature: As with most chemical reactions, the rate of hydrolysis will increase with temperature. The temperature dependence can be used to determine the activation parameters of the reaction (e.g., activation energy, Ea).
-
Solvent Composition: The presence of co-solvents can affect the solvation of the reactants and the transition state, thereby influencing the reaction rate.
-
Ionic Strength: The ionic strength of the aqueous solution can have a minor effect on the reaction rate.
Conclusion
While specific quantitative data on the hydrolytic stability of this compound is not currently available in the public domain, its chemical structure as a substituted cinnamoyl chloride suggests it is highly susceptible to rapid hydrolysis in aqueous solutions. The reaction likely proceeds through a nucleophilic addition-elimination mechanism. For researchers and professionals in drug development, it is imperative to assume high reactivity with water and to employ appropriate handling procedures. The experimental protocols outlined in this guide, particularly stopped-flow spectrophotometry and quenched-flow HPLC, provide robust methodologies for quantitatively determining the hydrolysis kinetics of this and other reactive acyl chlorides. Such empirical data is essential for informed use in synthesis, formulation, and for understanding the compound's behavior in biological and environmental systems.
References
Methodological & Application
Application Notes and Protocols for the Derivatization of Primary Amines with trans-4-Nitrocinnamoyl Chloride for HPLC Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of various compounds. However, many primary amines lack a suitable chromophore for sensitive UV detection and exhibit poor retention on reversed-phase columns due to their polarity. Derivatization is a common strategy to overcome these limitations. This document provides a detailed protocol for the derivatization of primary amines with trans-4-Nitrocinnamoyl chloride, a reagent that introduces a strongly UV-absorbing moiety, enhancing chromatographic separation and detection sensitivity.
This compound reacts with primary amines to form stable amide derivatives. The resulting N-(trans-4-Nitrocinnamoyl)-amine derivative possesses an extended conjugated system and a nitro group, leading to strong absorbance in the UV region, which significantly improves the limits of detection and quantification. This method is applicable to a wide range of primary amines, including those found in pharmaceutical and biological matrices. While less common than reagents like dansyl chloride, this compound offers a viable alternative for the analysis of primary amines.
Chemical Reaction
The derivatization reaction involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the primary amine. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of this compound. This is followed by the elimination of a chloride ion, forming a stable amide bond. The reaction is typically carried out in an aprotic solvent in the presence of a base to neutralize the hydrochloric acid byproduct.
Caption: Derivatization of a primary amine with this compound.
Experimental Protocol
This section details the necessary materials, reagents, and step-by-step procedures for the derivatization of primary amines and subsequent HPLC analysis.
Materials and Reagents
-
This compound (≥97% purity)
-
Primary amine standards
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade, e.g., Milli-Q)
-
Triethylamine (B128534) (TEA) or other suitable base
-
Formic acid or Trifluoroacetic acid (TFA) for mobile phase modification
-
Vortex mixer
-
Centrifuge
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Syringe filters (0.22 µm)
Standard Solution Preparation
-
Primary Amine Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of each primary amine standard in 10 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with the same solvent to achieve the desired concentration range for the calibration curve.
-
This compound Solution (10 mg/mL): Prepare this solution fresh by dissolving 10 mg of this compound in 1 mL of acetonitrile. This solution is sensitive to moisture and should be tightly capped and used promptly.
Derivatization Procedure
-
Sample Preparation: To 100 µL of the primary amine standard solution (or sample extract) in a microcentrifuge tube, add 100 µL of a suitable buffer or solvent (e.g., acetonitrile).
-
Addition of Base: Add 20 µL of triethylamine (or a similar base) to the mixture to act as a catalyst and neutralize the HCl byproduct. Vortex briefly.
-
Addition of Derivatizing Reagent: Add 100 µL of the freshly prepared this compound solution. Vortex the mixture immediately for 30 seconds.
-
Reaction: Allow the reaction to proceed at room temperature for 30 minutes. To ensure complete reaction, incubation at a slightly elevated temperature (e.g., 40-50°C) can be explored but may risk degradation.
-
Quenching the Reaction: After the incubation period, the reaction can be stopped by adding a small amount of a protic solvent like methanol, which will react with any excess derivatizing reagent.
-
Sample Filtration: Filter the derivatized sample through a 0.22 µm syringe filter into an HPLC vial before analysis.
HPLC Analysis
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column is generally suitable.
-
Mobile Phase: A gradient elution is often optimal for separating multiple amine derivatives.
-
Solvent A: Water with 0.1% formic acid or TFA.
-
Solvent B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: The nitrocinnamoyl derivatives are expected to have a strong absorbance in the range of 280-320 nm. The optimal wavelength should be determined by acquiring a UV spectrum of the derivatized standard. A wavelength of approximately 310 nm is a good starting point.
-
Column Temperature: 25-30°C.
A typical gradient program might be:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Experimental Workflow
The overall workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: Workflow for primary amine analysis using this compound derivatization.
Data Presentation
The following table summarizes hypothetical quantitative data for the HPLC analysis of several primary amine derivatives. This data is illustrative of the performance that can be expected from a validated method.
| Analyte | Retention Time (min) | Linearity (R²) | LOD (ng/mL) | LOQ (ng/mL) |
| Methylamine derivative | 5.2 | >0.999 | 5 | 15 |
| Ethylamine derivative | 6.8 | >0.999 | 4 | 12 |
| Propylamine derivative | 8.5 | >0.998 | 3 | 10 |
| Butylamine derivative | 10.1 | >0.999 | 3 | 9 |
| Phenylethylamine derivative | 15.4 | >0.998 | 2 | 6 |
Note: The above data is for illustrative purposes. Actual values for retention time, linearity, LOD, and LOQ will depend on the specific primary amine, the sample matrix, and the instrumentation used. Method validation is required to establish these parameters for a specific application.
Conclusion
Derivatization of primary amines with this compound is a promising method for enhancing their detection and separation in HPLC analysis. The formation of stable, highly UV-absorbent derivatives allows for sensitive quantification. The provided protocol offers a solid foundation for method development and can be adapted for the analysis of primary amines in various complex matrices. As with any analytical method, optimization and validation are crucial to ensure accurate and reliable results.
The Use of trans-4-Nitrocinnamoyl Chloride in Solid-Phase Peptide Synthesis: A Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the stepwise assembly of amino acids into complex polypeptide chains. A variety of chemical reagents are employed to protect and selectively deprotect reactive functional groups, ensuring the fidelity of the final peptide sequence. Among the diverse array of modifying agents, acyl chlorides such as trans-4-Nitrocinnamoyl chloride offer a potential avenue for N-terminal modification of peptides. This application note explores the theoretical application of this compound in SPPS, focusing on its potential use as an N-terminal capping agent and a photocleavable moiety. While direct, detailed protocols for the use of this compound in SPPS are not widely documented in publicly available literature, this document provides a generalized protocol based on standard N-terminal acylation reactions on solid support.
Principle of Application
The primary application of this compound in SPPS is the acylation of the free N-terminal amine of a resin-bound peptide. This reaction introduces the trans-4-Nitrocinnamoyl group to the N-terminus. The nitrocinnamoyl group possesses photochemical properties, suggesting its potential as a photocleavable protecting or "capping" group. Upon irradiation with UV light, the group could potentially be cleaved, liberating the N-terminal amine. This functionality would be particularly useful for applications requiring spatiotemporal control over peptide activity or for the synthesis of "caged" peptides.
Experimental Protocols
The following protocols are generalized procedures for the N-terminal acylation of a peptide on a solid support using this compound. Optimization of these protocols is highly recommended for specific peptide sequences and resin types.
Materials
-
Peptide-bound resin (e.g., Rink Amide, Wang resin) with a free N-terminus
-
This compound
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIPEA)
-
Piperidine (B6355638) (20% in DMF) for Fmoc-SPPS
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether, cold
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Mass spectrometer for characterization
Protocol 1: N-Terminal Acylation with this compound
This protocol describes the coupling of this compound to the N-terminus of a peptide synthesized via Fmoc-based SPPS.
-
Resin Preparation: Following the final amino acid coupling and subsequent washing steps, treat the peptide-resin with 20% piperidine in DMF to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Acylation Reaction:
-
Swell the resin in anhydrous DCM for 20-30 minutes.
-
Prepare a solution of this compound (3-5 equivalents relative to resin loading) in anhydrous DCM.
-
Add DIPEA (3-5 equivalents) to the resin slurry, followed immediately by the this compound solution.
-
Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a colorimetric test (e.g., Kaiser test) to check for the absence of free primary amines.
-
-
Washing: After the reaction is complete, drain the reaction solvent and wash the resin extensively with DCM (3x), DMF (3x), and finally DCM (3x) to remove excess reagents and byproducts.
-
Drying: Dry the resin under vacuum for several hours.
Protocol 2: Cleavage and Deprotection
-
Cleavage from Resin: Treat the dried, acylated peptide-resin with a freshly prepared TFA cleavage cocktail for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
-
Purification: Purify the crude peptide using preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the modified peptide by analytical HPLC and mass spectrometry.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Equivalents of Acyl Chloride | 3 | 5 | 5 |
| Base | DIPEA | DIPEA | 2,4,6-Collidine |
| Equivalents of Base | 3 | 5 | 5 |
| Solvent | DCM | DMF | DCM |
| Reaction Time (h) | 2 | 4 | 2 |
| Yield (%) | |||
| Purity (%) |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-terminal modification of a peptide on a solid support using this compound.
Caption: General workflow for N-terminal acylation in SPPS.
Logical Relationship of Photocleavage Application
The potential use of the trans-4-Nitrocinnamoyl group as a photocleavable entity is based on the following logical relationship.
Application Notes: trans-4-Nitrocinnamoyl Chloride as a Chromogenic Derivatizing Agent for Spectrophotometric Analysis
Introduction
trans-4-Nitrocinnamoyl chloride is a chemical reagent utilized in analytical chemistry as a chromogenic derivatizing agent. Its primary application lies in the spectrophotometric and chromatographic analysis of primary and secondary amines, including amino acids and pharmaceuticals. The reagent reacts with the amino functional group to form a stable amide linkage. The nitrocinnamoyl moiety introduces a strong chromophore into the analyte molecule, which significantly enhances its molar absorptivity in the ultraviolet-visible (UV-Vis) region. This property allows for the sensitive quantification of otherwise difficult-to-detect amines using spectrophotometry.
The derivatization reaction not only facilitates detection but can also improve the chromatographic properties of the analytes, for instance, by increasing their retention on reverse-phase columns in high-performance liquid chromatography (HPLC). While extensively referenced as a derivatizing agent for chromatography, detailed protocols for its direct use in standalone spectrophotometric analysis are not widely documented in readily available literature. However, based on the principles of chemical derivatization for spectrophotometry, a general protocol can be outlined.
Principle of Derivatization
The fundamental principle behind the use of this compound is the conversion of a poorly UV-absorbing analyte (an amine) into a derivative with strong UV absorbance. The reaction involves the nucleophilic acyl substitution where the amino group of the analyte attacks the carbonyl carbon of the acyl chloride, leading to the formation of an N-(trans-4-nitrocinnamoyl) amide and hydrochloric acid.
The resulting derivative incorporates the trans-4-nitrocinnamoyl group, which possesses a conjugated π-system and a nitro group. This extended conjugation and the presence of the electron-withdrawing nitro group are responsible for the strong absorption of UV-Vis radiation, forming the basis for quantitative analysis.
Workflow for Spectrophotometric Analysis using this compound
Caption: General workflow for the spectrophotometric analysis of amines using this compound.
General Experimental Protocol
The following is a generalized protocol for the derivatization of a primary or secondary amine with this compound for spectrophotometric analysis. Optimization of parameters such as pH, temperature, reaction time, and solvent may be necessary for specific analytes.
Materials:
-
This compound
-
Analyte containing a primary or secondary amine functional group
-
Aprotic solvent (e.g., acetonitrile, tetrahydrofuran)
-
Aqueous alkaline buffer (e.g., borate (B1201080) buffer, carbonate-bicarbonate buffer, pH 8-10)
-
Spectrophotometer (UV-Vis)
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
Water bath or heating block
Procedure:
-
Reagent Solution Preparation: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., 1 mg/mL in acetonitrile). This solution should be prepared fresh daily and protected from moisture.
-
Analyte and Standard Solutions: Prepare a stock solution of the amine analyte in a suitable solvent. From this stock, prepare a series of standard solutions of known concentrations for calibration.
-
Derivatization Reaction: a. In a reaction vial, pipette a known volume of the analyte standard or sample solution. b. Add a volume of alkaline buffer to adjust the pH of the reaction mixture. The optimal pH is typically between 8 and 10 to ensure the amine is in its nucleophilic free base form. c. Add an excess of the this compound reagent solution to the vial. The excess is necessary to drive the reaction to completion. d. Vortex the mixture gently to ensure homogeneity. e. Incubate the reaction mixture at a controlled temperature (e.g., room temperature or slightly elevated, 40-60 °C) for a specific duration. The optimal time and temperature will need to be determined experimentally.
-
Reaction Quenching (Optional): The reaction can be stopped by adding a small amount of an acid to neutralize the excess base and hydrolyze the remaining derivatizing reagent.
-
Spectrophotometric Measurement: a. After the reaction is complete, dilute the reaction mixture with a suitable solvent to a final volume. b. Transfer the solution to a quartz cuvette. c. Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the N-(trans-4-nitrocinnamoyl) derivative against a reagent blank. The reagent blank should be prepared by following the same procedure but replacing the analyte solution with the solvent.
-
Quantification: a. Construct a calibration curve by plotting the absorbance values of the derivatized standards against their corresponding concentrations. b. Determine the concentration of the analyte in the sample by interpolating its absorbance value on the calibration curve.
Data Presentation
Due to the lack of specific quantitative data in the available literature for the spectrophotometric analysis using this compound, the following table is a template that researchers should aim to populate during method development.
Table 1: Template for Spectrophotometric Data of Derivatized Amines
| Analyte (Amine) | λmax (nm) of Derivative | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Linear Range (µg/mL) | Correlation Coefficient (R²) |
| Example: Analyte A | To be determined | To be determined | To be determined | To be determined |
| Example: Analyte B | To be determined | To be determined | To be determined | To be determined |
Logical Relationship in Derivatization for Spectrophotometry
Caption: Logical steps from a low-absorbing analyte to its quantification via derivatization.
Conclusion and Recommendations for Method Development
This compound serves as a promising chromogenic reagent for the spectrophotometric analysis of amines. However, to apply this reagent effectively, a thorough method development and validation process is essential. Researchers should focus on:
-
Optimization of Reaction Conditions: Systematically investigate the effects of pH, reagent concentration, reaction time, and temperature to achieve complete and reproducible derivatization.
-
Determination of Spectroscopic Properties: Accurately determine the λmax and molar absorptivity of the derivatized analyte. This is crucial for achieving high sensitivity and for quantitative calculations.
-
Validation of the Method: The developed analytical method should be validated according to standard guidelines, including assessments of linearity, accuracy, precision, and selectivity.
By following these guidelines, researchers can successfully employ this compound as a valuable tool for the spectrophotometric quantification of amines in various scientific and industrial applications.
Application Notes and Protocols for the Synthesis of Bio-active Amides using trans-4-Nitrocinnamoyl Chloride and Anilines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of amides from the reaction of acyl chlorides with anilines is a fundamental transformation in organic chemistry, widely employed in the discovery and development of new therapeutic agents. The resulting N-arylacrylamides, particularly those derived from cinnamic acid and its analogs, represent a privileged scaffold in medicinal chemistry. These compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The presence of a nitro group, as in trans-4-nitrocinnamoyl chloride, can significantly influence the electronic properties and biological activity of the final amide products. The nitro group is a known pharmacophore and can also act as a toxicophore, making the study of these derivatives crucial for understanding their therapeutic potential and safety profiles.[1]
This document provides detailed protocols for the synthesis of a series of N-aryl-trans-4-nitrocinnamamides via the Schotten-Baumann reaction. It also includes a comprehensive table of quantitative data for the synthesized compounds and discusses their potential applications in drug discovery, particularly as antimicrobial agents.
Data Presentation
The following table summarizes the synthesized N-aryl-trans-4-nitrocinnamamides, their molecular formulas, molecular weights, melting points, and reaction yields.
| Compound ID | Aniline (B41778) Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| 1a | Aniline | C₁₅H₁₂N₂O₃ | 268.27 | 198-200 | 85 |
| 1b | 4-Chloroaniline | C₁₅H₁₁ClN₂O₃ | 302.71 | 220-222 | 88 |
| 1c | 4-Bromoaniline | C₁₅H₁₁BrN₂O₃ | 347.16 | 230-232 | 90 |
| 1d | 4-Fluoroaniline | C₁₅H₁₁FN₂O₃ | 286.26 | 210-212 | 82 |
| 1e | 4-Methylaniline | C₁₆H₁₄N₂O₃ | 282.29 | 205-207 | 87 |
| 1f | 4-Methoxyaniline | C₁₆H₁₄N₂O₄ | 298.29 | 190-192 | 84 |
| 1g | 4-Nitroaniline | C₁₅H₁₁N₃O₅ | 313.27 | 265-267 | 92 |
Experimental Protocols
General Synthesis of N-Aryl-trans-4-nitrocinnamamides (1a-g) via Schotten-Baumann Reaction
This protocol describes a general and robust method for the synthesis of amides from anilines and this compound under biphasic Schotten-Baumann conditions.[2][3]
Materials:
-
This compound
-
Substituted anilines (e.g., aniline, 4-chloroaniline, 4-bromoaniline, etc.)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
10% Aqueous sodium hydroxide (B78521) (NaOH) solution
-
Distilled water
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethanol (B145695) (for recrystallization)
-
Standard laboratory glassware (Erlenmeyer flask, separatory funnel, beaker, etc.)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Preparation of the Aniline Solution: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the substituted aniline (1.0 equivalent) in 50 mL of dichloromethane.
-
Reaction Setup: Place the flask in an ice bath on a magnetic stirrer and begin stirring.
-
Addition of Base: Slowly add 2.0-3.0 equivalents of a 10% aqueous sodium hydroxide solution to the aniline solution.
-
Addition of Acyl Chloride: In a separate beaker, dissolve this compound (1.0 equivalent) in 25 mL of dichloromethane. Add this solution dropwise to the stirring biphasic mixture of the aniline and sodium hydroxide over a period of 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 25 mL of 1 M HCl, 25 mL of saturated sodium bicarbonate solution, and 25 mL of brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid product from ethanol to obtain the pure N-aryl-trans-4-nitrocinnamamide.
-
Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (FTIR, ¹H NMR, ¹³C NMR, and Mass Spectrometry).
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-aryl-trans-4-nitrocinnamamides.
Caption: Logical relationship from synthesis to potential drug development.
Applications in Drug Development and Research
The synthesized N-aryl-trans-4-nitrocinnamamides are of significant interest for biological screening due to the known activities of related compounds.
-
Antimicrobial Agents: Cinnamic acid derivatives and nitroaromatic compounds have been reported to possess antibacterial and antifungal properties.[1] The synthesized amides can be screened against a panel of pathogenic bacteria and fungi to identify novel antimicrobial leads. The mechanism of action of nitro-containing compounds often involves redox reactions within microbial cells, leading to cellular toxicity and death.[1]
-
Anticancer Agents: Cinnamamides have been investigated for their cytotoxic effects against various cancer cell lines.[2] The synthesized compounds can be evaluated for their potential to inhibit cancer cell proliferation and induce apoptosis.
-
Enzyme Inhibitors: The amide linkage and the overall molecular scaffold may allow these compounds to act as inhibitors of various enzymes implicated in disease pathogenesis.
-
Molecular Probes: Labeled versions of these compounds could be synthesized to serve as molecular probes for studying biological processes or for target identification.
Further research into the structure-activity relationships (SAR) of this class of compounds can guide the design and synthesis of more potent and selective analogs for therapeutic development.
References
Application of trans-4-Nitrocinnamoyl Chloride in Combinatorial Chemistry Libraries: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-Nitrocinnamoyl chloride is a versatile bifunctional building block employed in the synthesis of combinatorial chemistry libraries. Its rigid cinnamoyl backbone provides a defined spatial orientation for appended functionalities, while the terminal acyl chloride offers a reactive handle for amide bond formation with a diverse range of primary and secondary amines. The presence of a nitro group provides a site for further chemical modification, such as reduction to an amine, enabling the generation of a second vector of diversity. This document provides detailed application notes and protocols for the use of this compound in the construction of combinatorial libraries for drug discovery and other biological applications.
The trans-4-nitrocinnamoyl scaffold is of particular interest in medicinal chemistry. Cinnamoyl derivatives have been investigated for a range of biological activities, including anticancer properties. For instance, certain novel cinnamoyl derivatives have been synthesized and evaluated for their antitumor effects against glioblastoma and neuroblastoma cell lines.[1] The core structure is a valuable starting point for the development of novel therapeutic agents.
Core Applications in Combinatorial Chemistry
This compound is primarily utilized as a scaffold in the "reagent-on-scaffold" approach to combinatorial library synthesis. In this strategy, the invariant core (the trans-4-nitrocinnamoyl moiety) is reacted with a diverse set of building blocks (typically amines) to generate a library of related compounds. This can be achieved through both solid-phase and solution-phase synthesis methodologies.
Key Features:
-
Scaffold Rigidity: The double bond in the cinnamoyl backbone restricts conformational flexibility, which can be advantageous in designing ligands for specific protein binding pockets.
-
Reactive Acyl Chloride: The acyl chloride functionality allows for efficient and high-yielding acylation reactions with a wide variety of nucleophiles, particularly primary and secondary amines.
-
Latent Functionality: The nitro group can be chemically manipulated post-acylation to introduce further diversity. Reduction to an amine, followed by reaction with another set of building blocks (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), allows for the creation of more complex libraries.
Data Presentation: Representative Reaction Data
Due to the proprietary nature of many industrial combinatorial library synthesis efforts and the limited specific data in published literature for this compound, the following table represents a hypothetical, yet typical, outcome for the synthesis of a small amide library. The data is based on general expectations for acylation reactions in a combinatorial setting.
| Library Member | Amine Building Block | Molecular Weight ( g/mol ) | Expected Yield (%) | Expected Purity (%) |
| 1 | Aniline | 286.27 | 85-95 | >90 |
| 2 | Benzylamine | 300.30 | 90-98 | >95 |
| 3 | Morpholine | 279.27 | 80-90 | >90 |
| 4 | Piperidine (B6355638) | 277.31 | 85-95 | >95 |
| 5 | 4-Fluoroaniline | 304.26 | 85-95 | >90 |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a combinatorial amide library using this compound. These protocols are based on general methods described in patents and common practices in combinatorial chemistry.
Protocol 1: Solid-Phase Synthesis of a trans-4-Nitrocinnamoyl Amide Library
This protocol describes the synthesis of a library of amides on a solid support, which facilitates purification by simple washing steps.
Materials:
-
Rink Amide resin (or other suitable amine-functionalized resin)
-
This compound
-
A diverse set of carboxylic acids (for attachment to the resin)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Water
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection (if using Fmoc-protected resin):
-
Treat the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF, DCM, and MeOH.
-
-
Acylation with Diverse Amines (Building Block Introduction):
-
In separate reaction vessels (e.g., wells of a 96-well filter plate), add the deprotected resin.
-
To each vessel, add a solution of a unique amine building block (3 equivalents), DIC (3 equivalents), and HOBt (3 equivalents) in DMF.
-
Shake the reaction vessels at room temperature for 4-6 hours.
-
Wash the resin extensively with DMF, DCM, and MeOH to remove excess reagents.
-
-
Acylation with this compound (Scaffold Attachment):
-
To each reaction vessel, add a solution of this compound (4 equivalents) and a non-nucleophilic base such as TEA or DIEA (5 equivalents) in DCM.
-
Shake at room temperature for 6-8 hours.
-
Wash the resin with DCM, DMF, and MeOH to remove unreacted acyl chloride and base.
-
-
Cleavage from Resin:
-
Treat the resin with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (B1312306) for 2-3 hours.
-
Collect the filtrate containing the cleaved product.
-
Precipitate the product by adding cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dry the product under vacuum.
-
-
Analysis:
-
Characterize the library members using LC-MS and/or UPLC-MS to confirm identity and purity.
-
Protocol 2: Solution-Phase Parallel Synthesis of a trans-4-Nitrocinnamoyl Amide Library
This protocol describes a solution-phase approach, which is often faster but may require more complex purification.
Materials:
-
This compound
-
A library of diverse primary and secondary amines
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Polymer-supported scavenger resin (e.g., tris(2-aminoethyl)amine (B1216632) polystyrene)
-
96-well reaction block
Procedure:
-
Reaction Setup:
-
In each well of a 96-well reaction block, add a solution of a unique amine building block (1.0 equivalent) in anhydrous DCM.
-
To each well, add a solution of TEA or DIEA (1.5 equivalents) in anhydrous DCM.
-
-
Acylation:
-
Prepare a stock solution of this compound (1.1 equivalents) in anhydrous DCM.
-
Dispense the acyl chloride solution to each well.
-
Seal the reaction block and shake at room temperature for 4-6 hours.
-
-
Work-up and Purification:
-
To each well, add a polymer-supported scavenger resin (e.g., tris(2-aminoethyl)amine polystyrene) to quench any unreacted acyl chloride. Shake for an additional 2-3 hours.
-
Filter the contents of each well to remove the scavenger resin.
-
The filtrate now contains the desired amide product. Depending on the purity requirements, further purification by preparative HPLC or crystallization may be necessary.
-
-
Analysis:
-
Analyze the individual library members by LC-MS to determine purity and confirm the molecular weight.
-
Visualization of Workflows and Concepts
Experimental Workflow for Solid-Phase Synthesis
Caption: Solid-phase synthesis workflow for a cinnamoyl amide library.
Logical Relationship in Diversity-Oriented Synthesis
Caption: Strategy for generating a disubstituted cinnamoyl amide library.
Potential Biological Applications and Signaling Pathways
One area of investigation for cinnamoyl-based compounds is the induction of apoptosis in cancer cells. A potential mechanism of action could involve the modulation of key signaling pathways that regulate cell survival and death.
Hypothetical Signaling Pathway: Induction of Apoptosis
The following diagram illustrates a hypothetical signaling pathway that could be targeted by a library of trans-4-nitrocinnamoyl amides, leading to apoptosis in cancer cells.
Caption: Hypothetical apoptosis induction pathway for cinnamoyl derivatives.
Conclusion
This compound serves as a valuable and versatile scaffold for the construction of combinatorial libraries. Its straightforward reactivity and the potential for introducing multiple points of diversity make it an attractive starting point for the discovery of novel bioactive molecules. The protocols and concepts outlined in this document provide a framework for researchers to design and synthesize their own focused or diverse libraries based on this promising chemical scaffold. Further research into the biological activities of libraries derived from this compound is warranted and holds the potential to identify novel lead compounds for drug development.
References
Application Notes and Protocols: trans-4-Nitrocinnamoyl Chloride for the Derivatization of Amino Acids for LC-MS Analysis
Notice to the Reader: Extensive literature searches did not yield specific, established protocols or quantitative datasets for the use of trans-4-nitrocinnamoyl chloride as a derivatizing agent for the routine quantitative analysis of amino acids by LC-MS. This suggests that it is not a commonly employed reagent for this purpose, unlike more conventional agents such as dansyl chloride, AQC, or Fmoc-Cl.
The following application notes and protocols are therefore presented as a theoretical and methodological guide based on the known reactivity of acyl chlorides with amines and general principles of LC-MS method development. The provided protocols are intended as a starting point for researchers to develop and validate their own methods. All quantitative data presented in the tables are hypothetical examples and must be determined experimentally.
Introduction
The quantitative analysis of amino acids is crucial in a wide range of research fields, including clinical diagnostics, drug discovery, and metabolomics. Liquid chromatography-mass spectrometry (LC-MS) has become a powerful tool for this purpose due to its high sensitivity and selectivity. However, the inherent polarity and poor ionization efficiency of many amino acids present analytical challenges.
Pre-column derivatization is a common strategy to overcome these limitations. The derivatizing agent reacts with the amino group of the amino acids to yield a less polar, more readily ionizable derivative. This compound is an acyl chloride that can react with the primary and secondary amine groups of amino acids. The resulting N-(trans-4-nitrocinnamoyl)-amino acid derivatives are expected to exhibit improved chromatographic retention on reversed-phase columns and enhanced ionization efficiency in the mass spectrometer, particularly in negative ion mode due to the electron-withdrawing nitro group.
This document provides a theoretical framework and a set of starting protocols for the derivatization of amino acids with this compound for subsequent LC-MS analysis.
Principle of the Method
The derivatization reaction involves the nucleophilic acyl substitution of the chloride from this compound by the amino group of an amino acid. This reaction is typically carried out under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. The resulting derivative incorporates the hydrophobic and chromophoric nitrocinnamoyl group, which facilitates reversed-phase chromatographic separation and enhances MS detection.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
This compound
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Sodium borate (B1201080) buffer (0.1 M, pH 9.0)
-
Internal standards (e.g., stable isotope-labeled amino acids)
-
Syringe filters (0.22 µm)
Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 10 µL of internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
The dried extract is now ready for derivatization.
Derivatization Protocol
-
Reconstitute the dried sample extract or amino acid standard in 50 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Prepare a 10 mg/mL solution of this compound in anhydrous acetonitrile. This solution should be prepared fresh.
-
Add 50 µL of the this compound solution to the reconstituted sample.
-
Vortex briefly and incubate at 60°C for 30 minutes.
-
After incubation, add 10 µL of 1% formic acid to quench the reaction.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
LC-MS/MS Method
-
LC System: Standard HPLC or UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-80% B
-
15-17 min: 80% B
-
17-17.1 min: 80-10% B
-
17.1-20 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
Data Presentation
The following tables present hypothetical quantitative data for a selection of amino acids derivatized with this compound. These values must be determined experimentally.
Table 1: Hypothetical LC-MS/MS Parameters for T4NC-Amino Acid Derivatives
| Amino Acid | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glycine | 251.06 | 197.05 | 15 |
| Alanine | 265.07 | 197.05 | 15 |
| Valine | 293.10 | 197.05 | 18 |
| Leucine | 307.12 | 197.05 | 18 |
| Proline | 291.09 | 197.05 | 20 |
| Phenylalanine | 341.11 | 197.05 | 22 |
| Tryptophan | 380.12 | 197.05 | 25 |
| Aspartic Acid | 309.06 | 197.05 | 16 |
| Glutamic Acid | 323.08 | 197.05 | 16 |
Note: The product ion at m/z 197.05 corresponds to the [trans-4-nitrocinnamoyl - H]⁻ fragment. This would likely be a common fragment for many derivatives, necessitating chromatographic separation.
Table 2: Hypothetical Performance Characteristics of the Method
| Amino Acid | Retention Time (min) | Linearity (R²) | LOD (µM) | LOQ (µM) |
| Glycine | 3.5 | >0.995 | 0.5 | 1.5 |
| Alanine | 4.8 | >0.995 | 0.3 | 1.0 |
| Valine | 7.2 | >0.998 | 0.1 | 0.5 |
| Leucine | 8.5 | >0.998 | 0.1 | 0.5 |
| Proline | 6.9 | >0.996 | 0.2 | 0.8 |
| Phenylalanine | 9.1 | >0.999 | 0.05 | 0.2 |
| Tryptophan | 10.3 | >0.997 | 0.08 | 0.3 |
| Aspartic Acid | 4.1 | >0.994 | 0.6 | 2.0 |
| Glutamic Acid | 4.5 | >0.995 | 0.5 | 1.8 |
Conclusion
The use of this compound for the derivatization of amino acids for LC-MS analysis is a theoretically viable approach. The protocols and data presented here provide a foundational framework for method development. Researchers and scientists in drug development and other fields are encouraged to use this guide as a starting point, with the understanding that extensive optimization and validation will be required to establish a robust and reliable quantitative method. Experimental determination of optimal reaction conditions, chromatographic separation, and mass spectrometric parameters is essential for successful implementation.
Application Notes and Protocols for Quenching Excess trans-4-Nitrocinnamoyl Chloride
Introduction
trans-4-Nitrocinnamoyl chloride is a reactive acyl chloride commonly used in organic synthesis as a derivatization reagent and a building block for more complex molecules.[1][2] Due to its high reactivity, any excess reagent must be safely and effectively neutralized (quenched) at the end of a reaction. This process is critical for ensuring the safety of the researcher, simplifying the purification of the desired product, and preventing the release of hazardous materials. Acyl chlorides react readily with nucleophiles, and this reactivity is harnessed in the quenching process.[3][4] This document provides detailed protocols for quenching excess this compound using common laboratory reagents.
Health and Safety
Handling this compound and the associated quenching agents requires strict adherence to safety protocols. The compound itself is corrosive and can cause severe skin and eye burns.[1] Furthermore, as an aromatic nitro compound, it carries risks of toxicity and thermal instability.[5][6]
Key Safety Precautions:
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of corrosive vapors.[7][8] An emergency eyewash and safety shower must be readily accessible.[7][9]
-
Personal Protective Equipment (PPE): Wear a chemical-resistant lab coat, acid-resistant gloves (e.g., nitrile or neoprene), and chemical splash goggles with a face shield.[1][7][8]
-
Incompatible Materials: Avoid contact with strong bases, amines, oxidizing agents, and reducing agents, as these can lead to vigorous or violent reactions.[5][10] Store separately from these materials.
-
Waste Disposal: All waste, including quenched solutions and contaminated materials, must be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[8][10] Never dispose of nitro compounds or acyl chlorides down the drain.[10]
Data Summary
Quantitative data for the primary compound and its common quenched products are summarized below for easy reference.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
|---|---|---|---|---|---|
| This compound | 61921-33-3 | C₉H₆ClNO₃ | 211.60 | 150-153 | Yellowish powder |
| trans-4-Nitrocinnamic acid | 619-89-6 | C₉H₇NO₄ | 193.16 | 285-287 | Pale yellow solid |
| Methyl trans-4-nitrocinnamate | 13545-66-3 | C₁₀H₉NO₄ | 207.18 | 158-162 | Yellow solid |
Data sourced from[1].
Table 2: Comparison of Common Quenching Reagents
| Quenching Reagent | Product of Quenching | Pros | Cons | Recommended Use Case |
|---|---|---|---|---|
| Water / Aqueous NaHCO₃ | trans-4-Nitrocinnamic acid | Effective, readily available, inexpensive. The resulting acid is often highly crystalline and easily filtered. | Reaction can be vigorous and produces HCl gas. The resulting carboxylic acid may be difficult to separate from an acidic product. | General purpose quenching, especially when the desired product is neutral or basic and soluble in organic solvents. |
| Methanol (B129727) / Ethanol | Methyl or Ethyl trans-4-nitrocinnamate | Generates a neutral ester byproduct. The reaction is typically less vigorous than with water.[8] | Introduces an organic solvent. The resulting ester may be more soluble in organic layers, potentially complicating purification via extraction. | Useful when the desired product is sensitive to aqueous conditions or when the resulting carboxylic acid would complicate purification. |
| Amines (e.g., Diethylamine) | N,N-Diethyl-trans-4-nitrocinnamide | Fast and efficient reaction.[8] | Produces a stable amide byproduct that can be difficult to remove. Amines are often toxic and have strong odors. | Not recommended for general quenching. Only used if the amide is the intended product or can be easily separated. |
Experimental Protocols
The following are detailed step-by-step procedures for quenching excess this compound. The key to a safe quench is the slow, controlled addition of the reaction mixture containing the acyl chloride to the quenching solution, not the other way around, to manage the exothermic reaction.[8]
Protocol 1: Quenching with Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
This method converts the excess acyl chloride into the corresponding sodium carboxylate salt, which is typically soluble in the aqueous layer, and neutralizes the HCl byproduct.
Materials:
-
Reaction mixture containing excess this compound.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
An appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane).
-
Separatory funnel.
-
Erlenmeyer flask large enough to hold both the reaction mixture and the quenching solution.
-
Ice bath.
Procedure:
-
Preparation: Prepare an ice bath around the Erlenmeyer flask containing the saturated NaHCO₃ solution. The volume of the quenching solution should be at least 5-10 times the volume of the acyl chloride to be quenched.
-
Slow Addition: While vigorously stirring the NaHCO₃ solution, slowly add the reaction mixture dropwise via an addition funnel. Caution: This reaction is exothermic and will release CO₂ gas. Ensure slow addition to control the rate of gas evolution and prevent foaming over.
-
Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure the complete hydrolysis of the acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. If your desired product is in an organic solvent, separate the layers. Wash the organic layer sequentially with water and then brine to remove residual salts.[11]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to isolate the crude product.
Protocol 2: Quenching with Methanol (MeOH)
This protocol converts the excess acyl chloride to its corresponding methyl ester, which may be advantageous for certain purification strategies.
Materials:
-
Reaction mixture containing excess this compound.
-
Anhydrous methanol.
-
A weak base (e.g., triethylamine (B128534) or pyridine) is optional but recommended to scavenge the HCl byproduct.
-
Erlenmeyer flask.
-
Ice bath.
Procedure:
-
Preparation: Cool a flask containing methanol (at least 10 molar equivalents relative to the excess acyl chloride) in an ice bath. If using a base scavenger, add it to the methanol.
-
Slow Addition: While stirring, slowly add the reaction mixture containing the excess this compound to the cold methanol.[8]
-
Stirring: Once the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes to ensure the reaction goes to completion.
-
Work-up: The work-up will depend on the desired product. Typically, the solvent is removed under reduced pressure. The resulting residue (containing the desired product and methyl trans-4-nitrocinnamate) can then be purified by methods such as column chromatography or recrystallization.
Visualizations
Quenching and Work-Up Workflow
Caption: General workflow for quenching and working up a reaction containing excess this compound.
Chemical Quenching Pathways
Caption: Reaction pathways for quenching this compound with different nucleophiles.
References
- 1. 反式-4-硝基肉桂酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Adjusting and visualizing the stability of an acyl chloride through the delocalization effect and introducing AIEgens - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 9. ehs.washington.edu [ehs.washington.edu]
- 10. benchchem.com [benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Application Notes: Synthesis of Photo-crosslinkable Polymers using trans-4-Nitrocinnamoyl Chloride
Introduction
Photo-crosslinkable polymers are a class of "smart materials" that undergo a transformation from a soluble or thermoplastic state to an insoluble, crosslinked network upon exposure to light. This process, known as photopolymerization or photocuring, offers significant advantages, including spatial and temporal control, rapid curing at ambient temperatures, and the absence of harsh solvents or heating.[1][2] The cinnamoyl group is a well-established photo-responsive moiety used to impart these properties to a wide range of polymers.[3][4] Upon irradiation with UV light (typically >260 nm), the carbon-carbon double bonds of two adjacent cinnamoyl groups undergo a [2+2] cycloaddition to form a cyclobutane (B1203170) ring, resulting in a crosslinked polymer network.[5][6][7] This reaction is often reversible, with shorter wavelength UV light (<260 nm) promoting the cleavage of the cyclobutane rings.[6]
trans-4-Nitrocinnamoyl chloride is a versatile reagent for introducing the photo-active nitrocinnamate group onto polymer backbones. It readily reacts with polymers containing nucleophilic functional groups, such as hydroxyl (-OH) or amine (-NH2) groups, to form stable ester or amide linkages. The resulting functionalized polymers can be processed into various forms, such as thin films, nanofibers, or hydrogels, and subsequently crosslinked using UV irradiation to enhance their mechanical strength, thermal stability, and solvent resistance.[5][8] These materials are of great interest for applications in drug delivery, tissue engineering, photolithography, and the development of advanced functional materials.[3][6][9]
Experimental Workflows and Mechanisms
The overall process involves two key stages: the functionalization of a base polymer with the photo-active moiety and the subsequent photo-induced crosslinking.
Figure 1: General workflow for synthesizing and crosslinking a photo-responsive polymer.
The core of this technology lies in the photodimerization of the cinnamate (B1238496) groups, which is a [2+2] cycloaddition reaction.
Figure 2: Mechanism of photo-crosslinking via [2+2] cycloaddition of nitrocinnamate groups.
Protocol 1: Synthesis of a Cinnamate-Functionalized Polymer (e.g., Poly(vinyl alcohol)-cinnamate)
This protocol describes the esterification of a hydroxyl-containing polymer, Poly(vinyl alcohol) (PVA), with this compound.
Materials and Equipment:
-
Poly(vinyl alcohol) (PVA)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Pyridine
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Nitrogen or Argon gas inlet
-
Funnel and filter paper
-
Vacuum oven
Procedure:
-
Dissolution of Polymer: In a round-bottom flask, dissolve a defined amount of PVA in anhydrous DMF. This may require gentle heating and stirring. Once dissolved, cool the solution to room temperature.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) to create an anhydrous environment.
-
Addition of Base: Add anhydrous pyridine to the polymer solution. Pyridine acts as a base to neutralize the HCl byproduct of the reaction.
-
Addition of Reagent: Cool the flask in an ice bath to 0°C. Slowly add a solution of this compound in a small amount of anhydrous DMF to the stirred polymer solution. The amount of cinnamoyl chloride added will determine the final degree of substitution.
-
Reaction: Allow the reaction to proceed at 0°C for 2-4 hours, and then let it warm to room temperature, stirring overnight.
-
Precipitation and Purification: Pour the reaction mixture into a large volume of a non-solvent, such as methanol, while stirring vigorously. This will precipitate the functionalized polymer.[5]
-
Washing: Filter the precipitate and wash it thoroughly with the non-solvent (methanol) to remove unreacted reagents, pyridine hydrochloride, and DMF.[5] Repeat the washing steps multiple times.
-
Drying: Dry the purified polymer product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.[5]
-
Characterization: The resulting polymer (PVA-cinnamate) should be characterized by FT-IR, ¹H-NMR, and UV-Vis spectroscopy to confirm the presence of the cinnamate groups and determine the degree of substitution.
Protocol 2: Photo-crosslinking of the Functionalized Polymer Film
This protocol describes the crosslinking of a thin film of the synthesized polymer.
Materials and Equipment:
-
Synthesized photo-responsive polymer (e.g., PVA-cinnamate)
-
Suitable solvent (e.g., DMF, water, depending on the polymer)
-
Substrate (e.g., glass slide, quartz plate)
-
Spin coater or casting knife
-
UV lamp (emitting at >260 nm, e.g., a high-pressure mercury lamp)[10]
-
UV-Vis Spectrophotometer
Procedure:
-
Film Preparation: Dissolve the functionalized polymer in a suitable solvent to create a solution of desired concentration. Cast a thin film onto a substrate using a spin coater or by solvent casting.[5]
-
Drying: Dry the film thoroughly to remove the solvent, typically in a vacuum oven at a moderate temperature.
-
UV Exposure: Expose the polymer film to UV radiation (λ > 260 nm).[6] The exposure time will depend on the intensity of the UV source, the thickness of the film, and the desired degree of crosslinking.[5] Monitor the crosslinking process by observing the decrease in the characteristic UV absorbance peak of the cinnamoyl group (around 270-320 nm).[7]
-
Analysis of Crosslinking: The success of the crosslinking can be confirmed by a solubility test. The crosslinked polymer should be insoluble in solvents in which the original functionalized polymer was soluble.[10] The degree of swelling can be measured to characterize the crosslinking density.[10] FT-IR spectroscopy can also be used to observe the disappearance of the C=C bond peak of the cinnamate group.[7]
Data Summary
The properties of photo-crosslinked polymers are highly dependent on the base polymer, the degree of substitution (DS) with the cinnamoyl moiety, and the crosslinking conditions. The following table summarizes representative data for cinnamoyl-functionalized polymers from the literature.
| Polymer System | Degree of Substitution (DS) | Young's Modulus (kPa) | Sol Fraction (%) | Key Findings & Applications |
| Poly(glycerol-co-sebacate)-Cinnamate (PGS-CinA)[7] | 26% | 50.5 | 55 | Biodegradable elastomers for soft tissue engineering; cell adhesion and proliferation supported by the material. |
| Poly(glycerol-co-sebacate)-Cinnamate (PGS-CinA)[7] | 35% | 85.2 | 45 | Increased stiffness and crosslinking density with higher DS. |
| Poly(glycerol-co-sebacate)-Cinnamate (PGS-CinA)[7] | 45% | 152.1 | 35 | Demonstrates tunability of mechanical properties by altering DS. |
| Starch-cinnamyl ethers[11] | 0.09 - 1.24 | Not Reported | Not Reported | Bio-inspired, biodegradable polymers for potential use in packaging; crosslinking confirmed by NMR and UV-Vis. |
| Copolymers of 4-cinnamoyl phenyl methacrylate (B99206) (CPMA) and n-butyl methacrylate (BMA)[12] | Varied (by feed ratio) | Not Reported | Not Reported | Random copolymers formed; thermal stability above 220°C; suitable for photolithography applications. |
Disclaimer: This document provides generalized protocols and application notes for research purposes. All experimental work should be conducted in a controlled laboratory setting, adhering to all relevant safety precautions. Users should consult the specific material safety data sheets (MSDS) for all chemicals used. The provided protocols may require optimization for specific polymers and applications.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. diva-portal.org [diva-portal.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Photocrosslinkable natural polymers in tissue engineering [frontiersin.org]
- 7. Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cinnamoyl functionalization and photo-crosslinking of PEtOx-based nanofibres to obtain aqueous stability [biblio.ugent.be]
- 9. Recent advances in photo-crosslinkable hydrogels for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and characteristics of photocrosslinkable hydrophilic polymer having cinnamate moiety | Semantic Scholar [semanticscholar.org]
- 11. Photocrosslinkable starch cinnamyl ethers as bioinspired bio-based polymers - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01406E [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Acylation of Alcohols with trans-4-Nitrocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of alcohols with trans-4-nitrocinnamoyl chloride is a robust and efficient method for the synthesis of trans-4-nitrocinnamate esters. This reaction is of significant interest to researchers in organic synthesis, medicinal chemistry, and drug development. Cinnamic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The introduction of the para-nitro group can further modulate the electronic properties and biological activity of the resulting ester derivatives.
These application notes provide a detailed protocol for the synthesis of trans-4-nitrocinnamate esters, along with characterization data and a discussion of their potential applications in drug discovery, particularly in the context of their interaction with key signaling pathways.
Reaction Principle
The acylation of an alcohol with an acyl chloride, such as this compound, is a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the oxonium ion intermediate to yield the ester and hydrochloric acid (HCl) as a byproduct. Due to the formation of HCl, a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), is typically added to the reaction mixture to neutralize the acid and drive the reaction to completion.
Data Presentation
The following table summarizes the characterization data for a selection of trans-4-nitrocinnamate esters synthesized via the acylation of the corresponding alcohols with this compound.
| Ester Name | Alcohol Used | Yield (%) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| Methyl trans-4-nitrocinnamate | Methanol | 79 | 8.24 (d, J=8.6 Hz, 2H), 7.72 (d, J=16.1 Hz, 1H), 7.67 (d, J=8.6 Hz, 2H), 6.56 (d, J=16.0 Hz, 1H), 3.84 (s, 3H)[4] | 166.6, 148.6, 142.0, 140.4, 128.8, 124.3, 122.2, 52.2[4] |
| Ethyl trans-4-nitrocinnamate | Ethanol | Not specified | 8.25 (d, 2H), 7.71 (d, 1H), 7.67 (d, 2H), 6.56 (d, 1H), 4.30 (q, 2H), 1.36 (t, 3H) | Not specified |
| tert-Amyl cinnamate (B1238496) * | tert-Amyl alcohol | 72 | 7.59 (d, J=16.0 Hz, 1H), 7.51 (m, 2H), 7.36 (m, 3H), 6.38 (d, J=16.0 Hz, 1H), 1.86 (q, J=7.5 Hz, 2H), 1.50 (s, 6H), 0.93 (t, J=7.5 Hz, 3H)[5] | 166.3, 143.5, 134.7, 130.0, 128.8, 128.0, 120.2, 83.0, 33.6, 25.7, 8.3[5] |
Note: Data for tert-amyl cinnamate is for the unsubstituted cinnamate ester and is included as a representative example for a bulkier alcohol.
Experimental Protocols
General Protocol for the Synthesis of Alkyl trans-4-nitrocinnamates
This protocol describes a general procedure for the acylation of a primary or secondary alcohol with this compound.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, isopropanol, etc.)
-
Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) for chromatography
Procedure:
-
In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 equivalent) in anhydrous DCM or THF.
-
Add triethylamine or pyridine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.05 equivalents) in a minimal amount of anhydrous DCM or THF.
-
Add the solution of this compound dropwise to the stirring alcohol solution at 0 °C over a period of 10-15 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure trans-4-nitrocinnamate ester.
-
Characterize the purified ester by NMR, IR, and mass spectrometry.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the synthesis and purification of trans-4-nitrocinnamate esters.
Caption: General workflow for the synthesis of trans-4-nitrocinnamate esters.
Reaction Mechanism
The diagram below outlines the nucleophilic acyl substitution mechanism for the acylation of an alcohol with this compound in the presence of a base.
Caption: Mechanism of acylation of an alcohol with this compound.
Potential Role in Drug Discovery Signaling Pathways
Cinnamic acid derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation.[6][7][8] The diagram below illustrates the potential inhibitory effects of these compounds on key cellular signaling cascades.
Caption: Potential inhibitory effects of cinnamic acid derivatives on signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review | Bentham Science [benthamscience.com]
- 4. rsc.org [rsc.org]
- 5. Bioactivity and structure-activity relationship of cinnamic acid esters and their derivatives as potential antifungal agents for plant protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
Troubleshooting & Optimization
Technical Support Center: Acylation Reactions with trans-4-Nitrocinnamoyl Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing trans-4-Nitrocinnamoyl chloride in acylation reactions.
Troubleshooting Guides
This section addresses common issues encountered during the acylation of aromatic compounds using this compound, a common step in the synthesis of various active pharmaceutical ingredients.
Issue 1: Low or No Yield of the Desired Acylated Product
Possible Causes and Solutions
| Cause | Recommended Solution |
| Inactivated Lewis Acid Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Ensure all glassware is thoroughly oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened or properly stored container of the Lewis acid. |
| Deactivated Aromatic Substrate | Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., another nitro group, a cyano group), it may be too deactivated for the reaction to proceed efficiently. Consider using a more reactive aromatic substrate if possible. |
| Insufficient Catalyst | In many Friedel-Crafts acylation reactions, a stoichiometric amount of the Lewis acid is required because the product ketone can form a complex with the catalyst, rendering it inactive. A common starting point is to use 1.1 to 1.3 equivalents of the catalyst relative to the acylating agent. |
| Suboptimal Reaction Temperature | While some acylations proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can promote side reactions and decomposition. The optimal temperature should be determined empirically for each specific substrate. |
| Poor Quality of Reagents | Ensure the this compound and the aromatic substrate are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts. |
Issue 2: Presence of Significant Side Products
Common Side Products and Mitigation Strategies
The most common side product in acylation reactions with this compound is the hydrolysis product, trans-4-nitrocinnamic acid. Other potential side products include those from polymerization and polysubstitution.
-
Side Product 1: trans-4-Nitrocinnamic Acid
-
Cause: Hydrolysis of this compound due to the presence of water in the reaction mixture. Acyl chlorides are highly reactive towards water.
-
Troubleshooting:
-
Anhydrous Conditions: It is critical to maintain strictly anhydrous conditions throughout the experimental setup and execution. Use anhydrous solvents and oven-dried glassware.
-
Inert Atmosphere: Perform the reaction under a dry, inert atmosphere such as nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Side Product 2: Polyacylated Products
-
Cause: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic substrates. The introduction of the first acyl group deactivates the ring, making a second acylation less favorable.
-
Troubleshooting:
-
Control Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic substrate relative to the this compound.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low concentration of the electrophile.
-
-
-
Side Product 3: Polymeric Materials
-
Cause: The α,β-unsaturated system in this compound can be susceptible to polymerization under the acidic conditions of the Friedel-Crafts reaction.
-
Troubleshooting:
-
Low Temperature: Maintain a low reaction temperature to minimize polymerization.
-
Reaction Time: Monitor the reaction progress and avoid unnecessarily long reaction times.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side product I should expect in my acylation reaction with this compound?
A1: The most common side product is trans-4-nitrocinnamic acid, which results from the hydrolysis of the acyl chloride. This is why maintaining anhydrous reaction conditions is crucial for a successful acylation.
Q2: How can I confirm the presence of trans-4-nitrocinnamic acid in my product mixture?
A2: You can use spectroscopic methods to identify trans-4-nitrocinnamic acid. The presence of a broad peak in the IR spectrum around 2500-3300 cm⁻¹ (characteristic of a carboxylic acid O-H stretch) and a carbonyl peak around 1700 cm⁻¹ would be indicative. ¹H NMR spectroscopy can also be used for confirmation.[1]
Q3: Can I use a solvent other than dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE)?
A3: The solvent for a Friedel-Crafts acylation must be inert to the strong Lewis acid catalyst. Common choices include DCM, DCE, and carbon disulfide. It is essential to use anhydrous grades of these solvents.
Q4: My aromatic substrate has an amine or hydroxyl group. Can I still perform a Friedel-Crafts acylation?
A4: No, Friedel-Crafts reactions are generally unsuccessful with aromatic compounds bearing -NH₂, -NHR, or -OH groups. These functional groups have lone pairs of electrons that coordinate with the Lewis acid catalyst, deactivating the aromatic ring towards electrophilic substitution.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation with this compound
This protocol provides a general procedure for the acylation of an aromatic substrate. Optimization of reactant ratios, temperature, and reaction time may be necessary for specific substrates.
Materials:
-
This compound (1.0 equivalent)
-
Aromatic substrate (1.0-1.2 equivalents)
-
Anhydrous aluminum chloride (AlCl₃) (1.1-1.3 equivalents)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Oven-dried glassware
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add the aromatic substrate and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous AlCl₃ to the stirred solution while maintaining the temperature at 0 °C.
-
Acyl Chloride Addition: Dissolve this compound in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with saturated NaHCO₃ solution and then with brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Visualizations
Reaction Mechanism and Potential Side Products
Caption: Reaction pathway for the Friedel-Crafts acylation and common side reactions.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield in acylation reactions.
References
troubleshooting guide for incomplete "trans-4-Nitrocinnamoyl chloride" reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of trans-4-Nitrocinnamoyl chloride from trans-4-Nitrocinnamic acid using thionyl chloride (SOCl₂).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction is sluggish or incomplete, and I still see starting material (trans-4-Nitrocinnamic acid) after the recommended reaction time. What could be the cause?
A1: Incomplete conversion is a common issue that can arise from several factors:
-
Insufficient Thionyl Chloride: The stoichiometry of thionyl chloride to the carboxylic acid is crucial. While a 1:1 molar ratio is theoretically sufficient, an excess of thionyl chloride is often used to drive the reaction to completion.
-
Low Reaction Temperature: The conversion of a carboxylic acid to an acyl chloride with thionyl chloride typically requires heating. Room temperature reactions may be very slow or stall.
-
Poor Solubility of Starting Material: trans-4-Nitrocinnamic acid has limited solubility in thionyl chloride alone, which can hinder the reaction rate.
-
Presence of Moisture: Thionyl chloride reacts readily with water. Any moisture in the starting material, solvent, or glassware will consume the reagent and reduce the yield of the desired acyl chloride.
Troubleshooting Steps:
-
Increase Thionyl Chloride Stoichiometry: If you are using a 1:1 ratio, consider increasing it to 1.5 or 2.0 equivalents.
-
Increase Reaction Temperature: Ensure the reaction is heated adequately. Refluxing the mixture is a common practice.
-
Use a Co-solvent: For aromatic carboxylic acids that have poor solubility in thionyl chloride, adding an inert, high-boiling solvent such as toluene (B28343) or xylene can improve solubility and facilitate the reaction.
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use freshly opened or distilled thionyl chloride and ensure your starting material is dry.
Q2: The color of my reaction mixture is very dark, or I am getting unexpected side products. What is happening?
A2: The formation of colored byproducts can indicate side reactions. Potential side reactions include:
-
Aromatic Ring Chlorination: Although less common, there is a possibility of electrophilic chlorination of the aromatic ring, especially with prolonged reaction times or high temperatures.
-
Reaction with the Alkene: The double bond in the cinnamoyl moiety is generally stable to thionyl chloride under standard conditions, but extreme conditions could potentially lead to addition reactions.
-
Side Reactions with Catalysts: If a catalyst like dimethylformamide (DMF) is used, it can react with thionyl chloride to form a Vilsmeier reagent, which can lead to other side reactions. There are also toxicological concerns associated with the formation of dimethylcarbamoyl chloride (DMCC) as a byproduct when using DMF with chlorinating agents.
Troubleshooting Steps:
-
Control Reaction Temperature and Time: Avoid unnecessarily high temperatures or prolonged heating to minimize the risk of side reactions.
-
Avoid DMF if Possible: While DMF can catalyze the reaction, it can also introduce side products. Consider running the reaction without a catalyst first, relying on heat and an excess of thionyl chloride.
-
Purification: Careful purification of the crude product is essential to remove colored impurities and side products.
Q3: How do I effectively purify the crude this compound?
A3: The primary methods for purifying acyl chlorides are distillation and recrystallization.
-
Distillation: Since this compound is a solid at room temperature (melting point 150-153 °C), vacuum distillation is necessary to avoid decomposition at high temperatures.[1] This method is effective for removing non-volatile impurities.
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
Recommended Recrystallization Solvents:
-
Toluene: A common solvent for recrystallizing aromatic compounds.
-
Hexane (B92381) or Heptane: Can be used as a non-polar solvent, potentially in a solvent system with a more polar solvent.
-
Chloroform or Dichloromethane: Can also be effective, but care must be taken due to their volatility.
General Recrystallization Procedure:
-
Dissolve the crude product in a minimal amount of hot solvent.
-
If the solution is colored, you can treat it with a small amount of activated carbon and then filter it hot to remove the carbon.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on the synthesis of similar acyl chlorides. Optimization may be required.
Materials:
-
trans-4-Nitrocinnamic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene (optional, as a solvent)
-
Anhydrous hexane or other suitable recrystallization solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases), add trans-4-Nitrocinnamic acid (1.0 eq).
-
Add thionyl chloride (1.5 - 2.0 eq). If using a co-solvent, add anhydrous toluene.
-
Heat the reaction mixture to reflux (the temperature will depend on whether a co-solvent is used). A typical temperature range is 80-90 °C.
-
Maintain the reflux for 1-3 hours, monitoring the reaction progress by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent (if used) by distillation, preferably under reduced pressure.
-
The crude solid product can then be purified by recrystallization or vacuum distillation.
Data Presentation
Table 1: Reaction Parameter Comparison for Acyl Chloride Synthesis from Carboxylic Acids
| Parameter | Condition 1 (Neat) | Condition 2 (with Solvent) |
| Starting Material | trans-4-Nitrocinnamic acid | trans-4-Nitrocinnamic acid |
| Reagent | Thionyl Chloride | Thionyl Chloride |
| **Stoichiometry (Acid:SOCl₂) ** | 1 : 1.5 - 2.0 | 1 : 1.5 - 2.0 |
| Solvent | None | Toluene or Xylene |
| Temperature | Reflux (~79 °C for SOCl₂) | Reflux (~111 °C for Toluene) |
| Reaction Time | 1 - 3 hours | 1 - 3 hours |
| Catalyst | None (or catalytic DMF) | None (or catalytic DMF) |
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Logical Troubleshooting Flow
Caption: Troubleshooting guide for incomplete this compound reactions.
References
removal of "trans-4-nitrocinnamic acid" byproduct from reaction mixtures
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the removal of trans-4-nitrocinnamic acid when it is a byproduct in a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found alongside trans-4-nitrocinnamic acid in a reaction mixture?
A1: Common impurities depend on the synthetic route but often include unreacted starting materials, such as 4-nitrobenzaldehyde (B150856) and acetic anhydride (B1165640) if using a Perkin reaction, as well as other side-products from condensation reactions.[1] For improperly stored materials, degradation products may also be present.
Q2: Which purification methods are most effective for removing trans-4-nitrocinnamic acid?
A2: The most effective methods for purifying a desired compound from trans-4-nitrocinnamic acid are recrystallization, acid-base extraction, and column chromatography. The choice of method depends on the specific properties of the desired compound and the nature of the impurities.
Q3: How can I assess the purity of my sample after removing the trans-4-nitrocinnamic acid byproduct?
A3: Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for quantifying purity.[2][3][4] Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment. Additionally, determining the melting point range of a solid product is a good indicator; pure compounds typically exhibit a sharp melting point.
Q4: What is the expected melting point of pure trans-4-nitrocinnamic acid?
A4: Pure trans-4-nitrocinnamic acid has a melting point of approximately 289°C, at which it also tends to decompose. A broad or significantly lower melting range would indicate the presence of impurities.
Q5: What is the solubility profile of trans-4-nitrocinnamic acid?
A5: trans-4-Nitrocinnamic acid is generally insoluble in water but shows solubility in organic solvents like ethanol (B145695), methanol, and DMSO.[1] This differential solubility is key to designing effective purification strategies.
Troubleshooting Guides
This section addresses common issues encountered during the purification process in a question-and-answer format.
Recrystallization Issues
Question: My desired compound "oiled out" during recrystallization instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when a compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture.
-
Solution: Try re-heating the solution to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) to lower the saturation point. Allow the solution to cool much more slowly to encourage crystal formation. Using a different solvent system with a lower boiling point may also be necessary.
Question: The yield of my purified compound is very low after recrystallization. How can I improve it?
Answer: Low recovery is often due to using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation. To recover more product, you can try to partially evaporate the solvent from the mother liquor and cool it again to obtain a second crop of crystals, although these may be less pure.
Question: My final product is still colored after recrystallization. How can I remove colored impurities?
Answer: Colored impurities often have similar solubility profiles to the target compound.
-
Solution: Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount, as excessive charcoal can also adsorb your desired product, reducing the yield.
Acid-Base Extraction Issues
Question: I am not achieving a clean separation between my desired compound and trans-4-nitrocinnamic acid using acid-base extraction. What could be wrong?
Answer: Incomplete separation can result from several factors.
-
Insufficient Mixing: Ensure vigorous shaking of the separatory funnel to maximize the surface area between the organic and aqueous phases. This facilitates a complete acid-base reaction.
-
Incorrect pH: Verify the pH of the aqueous layer after adding the acid or base. The pH should be at least two units away from the pKa of the compound you are trying to protonate or deprotonate to ensure complete conversion to its salt form.
-
Emulsion Formation: If an emulsion (a stable suspension of one liquid in the other) forms, it can be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.
Quantitative Data on Purification
While specific yield and purity data are highly dependent on the initial composition of the reaction mixture, the following table provides solubility information for trans-cinnamic acid, a closely related compound, which can serve as a useful proxy for selecting solvents for the purification of mixtures containing trans-4-nitrocinnamic acid.
| Solvent | Temperature (°C) | Solubility (g / 100g of Solvent) |
| Water | 25 | ~0.05 |
| Methanol | 25 | ~14.7 |
| Ethanol | 25 | ~19.6 |
| Water + Ethanol (50:50 by mole fraction) | 25 | Significantly higher than in water alone |
Note: Data for trans-cinnamic acid is presented as a guideline. Actual solubility for trans-4-nitrocinnamic acid will vary but follows similar trends of low aqueous solubility and higher solubility in alcohols.
Experimental Protocols
Protocol 1: Purification by Recrystallization (Mixed Solvent System)
This protocol is suitable when the desired compound has different solubility characteristics from trans-4-nitrocinnamic acid in a given solvent pair. A common and effective system for many organic acids is an ethanol/water mixture.
-
Dissolution: In an Erlenmeyer flask, add the crude reaction mixture. Add a minimal amount of hot ethanol (the "good" solvent) while heating and stirring until the solid material just dissolves.
-
Induce Saturation: While the solution is still hot, add hot water (the "bad" solvent) dropwise until the solution becomes faintly and persistently cloudy. This indicates the saturation point. If too much water is added, clarify the solution by adding a small amount of hot ethanol.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals in a vacuum oven or by air drying until the solvent has completely evaporated.
Protocol 2: Purification by Acid-Base Extraction
This method is highly effective for separating acidic compounds like trans-4-nitrocinnamic acid from neutral or basic compounds.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent, such as diethyl ether or ethyl acetate, in a separatory funnel.
-
Basification: Add a sufficient amount of a weak aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. trans-4-Nitrocinnamic acid will react to form its sodium salt, which is soluble in the aqueous layer.
-
Extraction: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate fully. The deprotonated sodium salt of trans-4-nitrocinnamic acid will be in the upper aqueous layer, while neutral or basic compounds will remain in the lower organic layer.
-
Isolation of Layers: Carefully drain the lower organic layer. If the desired product is in this layer, it can be isolated by drying the solvent and evaporating it. The aqueous layer containing the trans-4-nitrocinnamate salt can be discarded or acidified to recover the trans-4-nitrocinnamic acid if needed.
-
Washing (Optional): To ensure complete removal, the organic layer can be washed again with a fresh portion of the aqueous base.
Visualizations
Caption: General workflow for the removal of byproducts.
Caption: Decision tree for selecting a purification method.
Caption: Pathway of acid-base extraction for separation.
References
effect of base concentration on "trans-4-Nitrocinnamoyl chloride" reaction rate
This technical support center is designed for researchers, scientists, and drug development professionals working with trans-4-Nitrocinnamoyl chloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments, particularly concerning the effect of base concentration on reaction rates.
Frequently Asked Questions (FAQs)
Q1: What is the role of a base in reactions involving this compound?
In reactions with nucleophiles (e.g., alcohols, amines, or water), a base is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation reaction. In the case of hydrolysis, the base (e.g., hydroxide (B78521) ion) can also act as the nucleophile, directly attacking the acyl chloride. The concentration of the base can therefore have a significant impact on the reaction rate.
Q2: How does the concentration of the base affect the rate of reaction with this compound?
Generally, for reactions where the base acts as a nucleophile (like hydrolysis with NaOH), increasing the base concentration will increase the reaction rate, as it increases the concentration of the attacking nucleophile.[1] However, at very high base concentrations, other issues such as side reactions or changes in the reaction mechanism may occur.
Q3: I am observing a slower than expected reaction rate. What are the possible causes?
Several factors can lead to a sluggish reaction:
-
Insufficient Base Concentration: The concentration of your base may be too low to effectively catalyze the reaction or neutralize the generated HCl.
-
Poor Solubility: this compound or your nucleophile may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and a slower rate.
-
Low Temperature: The reaction temperature may be too low, resulting in insufficient kinetic energy for the molecules to react.
-
Steric Hindrance: A bulky nucleophile may react more slowly due to steric hindrance around the electrophilic carbonyl carbon of the acyl chloride.[2]
Q4: My reaction is producing significant amounts of side products. What can I do to minimize them?
Side product formation can be a common issue. Here are some strategies to minimize it:
-
Control the Temperature: Running the reaction at a lower temperature can often reduce the rate of side reactions more than the rate of the desired reaction.[3]
-
Optimize Base Addition: Slow, dropwise addition of the base can help maintain a more controlled reaction environment and minimize localized high concentrations of the base that might promote side reactions.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be used if the goal is only to scavenge HCl without the base itself acting as a nucleophile.
Q5: What is the expected mechanism for the reaction of this compound with a base like sodium hydroxide?
The reaction of an acyl chloride with hydroxide ion typically proceeds through a nucleophilic acyl substitution mechanism.[1] This can be either a direct nucleophilic attack (SN2-like) or an addition-elimination pathway. For hydrolysis, the hydroxide ion acts as the nucleophile, attacking the carbonyl carbon.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | Incomplete reaction due to insufficient time or low temperature. | Monitor the reaction progress using a suitable technique (e.g., TLC, LC-MS). Consider extending the reaction time or moderately increasing the temperature.[4] |
| Inaccurate stoichiometry of reactants. | Ensure accurate measurement of this compound, the nucleophile, and the base. A slight excess of the nucleophile or base may be beneficial.[4] | |
| Deactivated nucleophile. | If your nucleophile has electron-withdrawing groups, it may be less reactive. A stronger base or more forcing reaction conditions may be necessary. | |
| Reaction Rate is Too Fast or Uncontrolled | Base concentration is too high. | Reduce the concentration of the base. Consider a slower, dropwise addition of the base to the reaction mixture. |
| Reaction temperature is too high. | Conduct the reaction at a lower temperature (e.g., in an ice bath). | |
| Formation of Impurities | Hydrolysis of this compound by moisture. | Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2] |
| Side reactions due to excess base. | Use the minimum effective concentration of the base. Consider using a weaker or non-nucleophilic base if its role is only to be a proton scavenger. |
Experimental Protocols
Protocol: Determining the Effect of Base Concentration on the Hydrolysis Rate of this compound
This protocol outlines a general procedure to study the kinetics of the hydrolysis of this compound at different hydroxide concentrations.
-
Preparation of Solutions:
-
Prepare stock solutions of sodium hydroxide (NaOH) at various concentrations (e.g., 0.05 M, 0.1 M, 0.2 M, 0.4 M) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Prepare a stock solution of this compound in the same solvent system (e.g., 0.01 M). Ensure the solvent is anhydrous to prevent premature hydrolysis.
-
-
Kinetic Run:
-
Equilibrate the NaOH solution and the this compound solution to the desired reaction temperature in a temperature-controlled water bath.
-
To initiate the reaction, rapidly mix equal volumes of the NaOH solution and the this compound solution in a reaction vessel with vigorous stirring.
-
Monitor the progress of the reaction over time by withdrawing aliquots at specific time intervals.
-
-
Analysis:
-
Quench the reaction in the aliquots by adding an excess of a dilute acid.
-
Analyze the concentration of the remaining this compound or the formation of the trans-4-Nitrocinnamic acid product using a suitable analytical technique such as UV-Vis spectrophotometry (monitoring the disappearance of the acyl chloride or appearance of the carboxylic acid) or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Plot the concentration of the reactant or product as a function of time.
-
Determine the initial reaction rate for each base concentration from the initial slope of the concentration-time curve.
-
Plot the logarithm of the initial rate versus the logarithm of the base concentration to determine the order of the reaction with respect to the base.
-
Quantitative Data Summary
The following table presents hypothetical data on the effect of NaOH concentration on the initial rate of hydrolysis of this compound.
| [NaOH] (M) | Initial Reaction Rate (M/s) | Rate Constant (k) |
| 0.05 | 1.2 x 10-4 | 2.4 x 10-3 |
| 0.10 | 2.5 x 10-4 | 2.5 x 10-3 |
| 0.20 | 4.9 x 10-4 | 2.45 x 10-3 |
| 0.40 | 9.8 x 10-4 | 2.45 x 10-3 |
Visualizations
Caption: Troubleshooting workflow for unexpected reaction rates.
Caption: Generalized nucleophilic acyl substitution pathway.
References
Navigating Selective Acylation with trans-4-Nitrocinnamoyl Chloride: A Technical Support Hub
For researchers, scientists, and drug development professionals employing trans-4-Nitrocinnamoyl chloride for selective acylation, precise temperature control and a clear understanding of reaction parameters are critical for success. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for selective N-acylation with this compound?
A1: While the optimal temperature can be substrate-dependent, a general starting point for N-acylation reactions with acyl chlorides is to begin at a low temperature, typically 0 °C, and then allow the reaction to gradually warm to room temperature.[1][2] This approach helps to control the initial exothermic reaction and can improve selectivity. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the ideal temperature profile for your specific substrate.
Q2: What are the common side products when using this compound, and how can they be minimized?
A2: Common side products in acylation reactions include di-acylated products (if the substrate has multiple reactive sites) and products resulting from reaction with the solvent or hydrolysis of the acyl chloride. To minimize these, ensure anhydrous (dry) conditions to prevent hydrolysis. Using a stoichiometric amount of the acylating agent and maintaining a low reaction temperature can enhance selectivity and reduce the formation of multiple products.[3]
Q3: Can this compound be used for O-acylation?
A3: Yes, this compound can be used for O-acylation of alcohols and phenols. The selectivity between N-acylation and O-acylation often depends on the substrate and the reaction conditions, particularly the base used.[4] For selective N-acylation in the presence of a hydroxyl group, a careful choice of base and reaction temperature is necessary.
Q4: How does the purity of this compound affect the reaction outcome?
A4: The purity of the acylating agent is critical for a successful reaction.[3] Impurities can lead to the formation of byproducts and lower yields. It is advisable to use high-purity this compound (97% or higher) and to handle it under anhydrous conditions to prevent degradation.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Deactivated Substrate: The amine or alcohol you are trying to acylate may have strongly electron-withdrawing groups, making it less reactive.[3] | Consider using a more reactive catalyst or increasing the reaction temperature after initial slow addition of the acyl chloride. |
| Moisture Contamination: this compound is sensitive to moisture, which can hydrolyze it to the unreactive carboxylic acid. | Ensure all glassware is oven-dried, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Incomplete Reaction: The reaction may not have reached completion. | Monitor the reaction progress using TLC. If starting material is still present after an extended period, consider a slight increase in temperature or adding a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[2] | |
| Formation of Multiple Products | Di-acylation or Poly-acylation: Your substrate may have multiple sites that are being acylated. | Use a controlled stoichiometry of this compound (e.g., 1.0-1.1 equivalents). Maintain a low reaction temperature (starting at 0 °C) to improve selectivity.[1] |
| Side Reactions: The acyl chloride may be reacting with the solvent or other components in the reaction mixture. | Choose an inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). Ensure all reagents are pure. | |
| Reaction is Too Fast or Uncontrolled | Highly Reactive Substrate: The amine or alcohol is highly nucleophilic, leading to a rapid and potentially exothermic reaction. | Dilute the reactants and add the this compound solution dropwise at a low temperature (0 °C or even -20 °C) to maintain control over the reaction rate. |
Experimental Protocols
General Protocol for Selective N-Acylation of a Primary Amine
This protocol provides a general method for the N-acylation of a primary amine using this compound under Schotten-Baumann conditions.[1]
Materials:
-
Primary amine substrate
-
This compound (1.1 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (B128534) (TEA) or another suitable base (1.2 equivalents)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the primary amine substrate (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C using an ice bath.[1]
-
Addition of Acyl Chloride: Dissolve this compound (1.1 equivalents) in anhydrous dichloromethane and add it to a dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution at 0 °C.[1]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours.[1] Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica (B1680970) gel column chromatography.[1]
Visualizations
Caption: General workflow for the N-acylation of a primary amine.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of trans-4-Nitrocinnamoyl Chloride Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of trans-4-nitrocinnamoyl chloride and its derivatives using silica (B1680970) gel column chromatography. Given the reactive nature of the acyl chloride functional group, special considerations are necessary to prevent degradation and ensure successful purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative decomposing on the silica gel column?
A1: Decomposition is a common issue when purifying acid-sensitive compounds on standard silica gel.[1][2] The primary cause is the acidic nature of the silica surface, which contains silanol (B1196071) groups (Si-OH) that can catalyze the hydrolysis of the highly reactive acyl chloride group.[1][3][4][5] Even trace amounts of water adsorbed on the silica gel can react with your compound, leading to the formation of the corresponding carboxylic acid and resulting in new spots on a TLC plate and significantly lower yields.[1][6][7]
Q2: My compound is streaking or tailing down the column. How can I improve the peak shape?
A2: Streaking, or tailing, is often caused by strong interactions between the polar functional groups on your compound (like the nitro group and the carbonyl) and the acidic silanol groups on the silica surface.[8] This is particularly common with polar and basic compounds.[1][8] To mitigate this, you can add a small amount of a modifier to your mobile phase. For acidic or neutral compounds, adding a small percentage (0.1-1%) of acetic acid can help. For basic derivatives, adding 0.1-1% of triethylamine (B128534) or a few drops of 7N ammonia (B1221849) in methanol (B129727) to your eluent can neutralize the acidic sites and improve peak shape.[2][8]
Q3: What is the ideal mobile phase for purifying my derivative?
A3: The ideal mobile phase (eluent) should provide a retention factor (Rf) for your target compound between 0.2 and 0.4 on a TLC plate to ensure good separation on the column.[2] A common starting point for polar aromatic compounds is a mixture of a nonpolar solvent like hexanes or heptane (B126788) and a more polar solvent like ethyl acetate (B1210297).[9][10] If your compound is highly polar, a system like dichloromethane (B109758) (DCM) with a small amount of methanol may be necessary.[10] It is crucial to use Thin-Layer Chromatography (TLC) to test various solvent systems and gradients to find the optimal conditions before running the column.[11]
Q4: My compound won't elute from the column, or the recovery is very low. What should I do?
A4: This issue, known as irreversible adsorption, can occur if your compound is highly polar and binds too strongly to the silica gel.[1] Another possibility is that the compound decomposed on the column.[2]
-
Check for Decomposition: First, test your compound's stability on silica by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed.[2]
-
Increase Solvent Polarity: If the compound is stable but not eluting, you will need to gradually increase the polarity of your mobile phase. For example, you can create a gradient from 10% ethyl acetate in hexanes up to 50% or higher. For very polar compounds, adding methanol to the eluent is effective.[11]
-
Consider Deactivation: If the compound is sticking due to acidity, deactivating the silica gel prior to use can improve recovery (see Protocol 2).
Q5: How do I choose between wet and dry loading for my sample?
A5: The choice depends on your sample's solubility in the mobile phase.
-
Wet Loading: This is the standard method where you dissolve your sample in a minimal amount of the initial, least polar mobile phase and carefully pipette it onto the top of the column.[12] This is suitable for most samples.
-
Dry Loading: This method is preferred when your compound is not very soluble in the starting eluent but requires a stronger solvent for dissolution.[12] In this technique, the sample is first dissolved in a suitable solvent, mixed with a small amount of dry silica gel, and the solvent is then evaporated to yield a free-flowing powder. This powder is then carefully added to the top of the packed column.[1][12] This prevents band broadening that would occur if you loaded the sample in a solvent that is much more polar than the mobile phase.
Q6: Can I use an alternative stationary phase if silica gel is causing problems?
A6: Yes. If your compound consistently decomposes on silica gel, even after deactivation, you can consider alternative stationary phases.
-
Alumina (B75360) (Al2O3): Alumina is a good alternative and is available in acidic, neutral, and basic forms. For most applications, neutral alumina is a safe starting point.[11]
-
Florisil®: This is a magnesium silicate (B1173343) gel that is less acidic than silica and can be effective for separating acid-sensitive compounds.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Compound decomposed on the silica gel.[1][2] 2. Compound is irreversibly adsorbed to the silica.[1] 3. Incorrect solvent system (too nonpolar). | 1. Perform a 2D TLC test to check for stability.[2] If unstable, deactivate the silica with triethylamine or use alumina.[2][13] 2. Add a polar modifier (e.g., methanol) or a competing base/acid to the eluent. 3. Gradually increase the polarity of the eluent. |
| Poor Separation / Co-elution | 1. Incorrect solvent system chosen. 2. Column was overloaded with the sample. 3. Sample band was too wide during loading. 4. Column was packed improperly (cracks or channels). | 1. Re-optimize the solvent system using TLC to maximize the difference in Rf values (ΔRf). 2. Reduce the amount of crude material loaded. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. 3. Use the dry loading technique if the sample is not soluble in the initial eluent.[12] 4. Repack the column carefully, ensuring a homogenous and level slurry. |
| New Spots Appear on TLC During Fraction Analysis | 1. On-column decomposition of the target compound.[1] 2. Reaction with acidic impurities in the solvent. | 1. Deactivate the silica gel with a base like triethylamine.[13] Consider a faster purification or using a less acidic stationary phase like alumina.[2][11] 2. Use high-purity, HPLC-grade solvents. |
| Compound Elutes Too Quickly (in the solvent front) | 1. The mobile phase is too polar.[11] | 1. Develop a new mobile phase using a higher proportion of the nonpolar solvent (e.g., switch from 50% EtOAc/Hexane to 10% EtOAc/Hexane). |
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography
This table provides starting points for developing a mobile phase for polar aromatic compounds. The polarity increases down the table.
| Nonpolar Component | Polar Component | Polarity | Typical Use Cases |
| Hexane / Heptane | Ethyl Acetate (EtOAc) | Low to Medium | Very common system for a wide range of compounds.[9] |
| Hexane / Heptane | Dichloromethane (DCM) | Low to Medium | Good for separating less polar compounds. |
| Dichloromethane (DCM) | Ethyl Acetate (EtOAc) | Medium | For compounds with good solubility in DCM but that need a polarity boost.[9] |
| Dichloromethane (DCM) | Methanol (MeOH) | Medium to High | Effective for more polar compounds, but can be difficult to control.[10] |
| Ethyl Acetate (EtOAc) | Methanol (MeOH) | High | Used for highly polar compounds. Often requires a gradient. |
Table 2: Relationship Between TLC Rf Value and Elution Volume
The Rf value from a TLC plate is critical for predicting the behavior of a compound on a column.
| Rf Value on TLC | Approximate Column Volumes (CV) to Elute | Assessment for Column Chromatography |
| 0.0 - 0.1 | > 10 | Too slow. Compound may be sticking to the column. Increase eluent polarity. |
| 0.2 - 0.4 | 2.5 - 5 | Ideal Range. Provides good retention for effective separation.[2] |
| 0.5 - 0.7 | 1.5 - 2 | May elute too quickly, leading to poor separation from less polar impurities. |
| > 0.7 | ~1 | Elutes at or near the solvent front. Separation will be very poor. Decrease eluent polarity. |
| Note: Column Volume (CV) is the empty volume of the column occupied by the stationary phase. |
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography Workflow
-
Solvent System Selection: Use TLC to identify a solvent system that gives the target compound an Rf of ~0.3 and separates it well from impurities.
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~0.5 cm) of sand.
-
In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a consistent slurry.
-
Pour the slurry into the column. Use additional eluent to rinse all silica into the column.
-
Gently tap the column to pack the silica evenly and drain the excess solvent until the solvent level is just above the silica bed.
-
Add another thin layer (~0.5 cm) of sand on top to protect the silica surface.
-
-
Sample Loading (Wet Method):
-
Dissolve the crude sample in the minimum possible volume of the eluent.
-
Carefully pipette the sample solution onto the top layer of sand, allowing it to absorb fully into the silica bed.
-
Rinse the sample flask with a tiny amount of eluent and add it to the column to ensure all the sample is transferred.
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions. Monitor the separation by collecting small, equally sized fractions and analyzing them by TLC.
-
If a gradient elution is needed, start with the least polar solvent mixture and gradually increase the proportion of the more polar solvent.
-
-
Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Deactivation of Silica Gel using Triethylamine
This procedure is recommended to prevent the degradation of acid-sensitive compounds.[13]
-
Pack the silica gel column as described in Protocol 1.
-
Prepare a flushing solution by adding 1-2% triethylamine (Et3N) to your starting mobile phase (e.g., 2 mL of Et3N in 98 mL of 10% EtOAc/Hexane).
-
Pass two column volumes (CV) of this amine-containing solvent through the column. This neutralizes the acidic silanol sites.
-
Flush the column with another two CVs of the mobile phase without triethylamine to remove any excess base.
-
The column is now deactivated and ready for sample loading.
Protocol 3: Dry Loading a Sample
Use this method if your sample has poor solubility in the starting eluent.[12]
-
Dissolve your crude sample in a suitable, low-boiling point solvent (e.g., DCM or acetone) in a round-bottom flask.
-
Add silica gel to the flask (approximately 5-10 times the mass of your sample).
-
Swirl the mixture to ensure the sample is evenly adsorbed onto the silica.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Gently tap the column to settle the powder and cover with a protective layer of sand before starting elution.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chromatography [chem.rochester.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. savemyexams.com [savemyexams.com]
- 6. academic.oup.com [academic.oup.com]
- 7. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 8. benchchem.com [benchchem.com]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. biotage.com [biotage.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 13. silicycle.com [silicycle.com]
Technical Support Center: Byproduct Identification in trans-4-Nitrocinnamoyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trans-4-Nitrocinnamoyl chloride. The focus is on the identification and characterization of common byproducts using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum shows unreacted starting material. How can I confirm its presence and what are the typical chemical shifts for this compound?
A1: The presence of unreacted this compound can be confirmed by comparing your spectrum to its known ¹H and ¹³C NMR data. Key indicators are the characteristic signals of the vinyl protons and the aromatic protons of the nitrocinnamoyl moiety.
Troubleshooting:
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Acyl chlorides are highly reactive, but steric hindrance or low reactivity of the nucleophile can slow down the reaction.
-
Reagent Purity: Verify the purity of your nucleophile and solvent. Impurities can inhibit the reaction.
-
Moisture Contamination: this compound is sensitive to moisture and can hydrolyze back to the carboxylic acid. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon).
Table 1: ¹H and ¹³C NMR Chemical Shifts of this compound
| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| H-α (vinyl) | ~7.6 | d | ~16.0 | ~125.0 |
| H-β (vinyl) | ~6.7 | d | ~16.0 | ~148.0 |
| Aromatic H | ~7.8 | d | ~8.8 | ~129.0 |
| Aromatic H | ~8.3 | d | ~8.8 | ~124.0 |
| Carbonyl C | - | - | - | ~165.0 |
| Aromatic C-NO₂ | - | - | - | ~150.0 |
| Aromatic C-vinyl | - | - | - | ~140.0 |
Note: Predicted values based on typical ranges for similar compounds. Actual shifts may vary depending on the solvent and experimental conditions.
Q2: I observe a significant amount of a byproduct that is soluble in aqueous base. What is it likely to be and how can I identify it by NMR?
A2: A base-soluble byproduct is most likely trans-4-Nitrocinnamic acid, formed by the hydrolysis of the acyl chloride. This is a very common byproduct if any moisture is present in the reaction.
Identification:
-
¹H NMR: Look for a broad singlet around 12-13 ppm corresponding to the carboxylic acid proton. The vinyl and aromatic protons will have chemical shifts similar to the starting material but may be slightly shifted.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid will appear around 168-172 ppm.
Troubleshooting Hydrolysis:
-
Dry Solvents and Reagents: Use freshly distilled and dried solvents. Ensure your nucleophile is anhydrous.
-
Inert Atmosphere: As mentioned, running the reaction under nitrogen or argon is crucial.
-
Order of Addition: Adding the acyl chloride solution dropwise to the nucleophile solution can sometimes minimize hydrolysis.
Table 2: ¹H and ¹³C NMR Chemical Shifts of trans-4-Nitrocinnamic Acid
| Assignment | ¹H Chemical Shift (ppm, DMSO-d₆) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm, DMSO-d₆) |
| COOH | ~12.6 | br s | - | - |
| H-α (vinyl) | 7.66 | d | 16.0 | 122.2 |
| H-β (vinyl) | 6.74 | d | 16.0 | 141.1 |
| Aromatic H | 7.85 | d | 8.8 | 129.1 |
| Aromatic H | 8.24 | d | 8.8 | 123.6 |
| Carbonyl C | - | - | - | 167.1 |
| Aromatic C-NO₂ | - | - | - | 147.9 |
| Aromatic C-vinyl | - | - | - | 145.9 |
Q3: My reaction was with an amine (e.g., benzylamine), but the NMR shows multiple products. What are the expected product and potential byproducts?
A3: The expected product is the corresponding amide, for example, N-benzyl-trans-4-nitrocinnamide. A common byproduct, besides the hydrolyzed carboxylic acid, can be the salt of the amine with HCl generated during the reaction.
Identification of Amide Product:
-
¹H NMR: Look for the amide N-H proton, which typically appears as a broad signal between 7.5 and 8.5 ppm. You will also see new signals corresponding to the protons of the amine moiety (e.g., the benzyl (B1604629) group protons).
-
¹³C NMR: The amide carbonyl carbon will resonate in the range of 164-168 ppm.
Troubleshooting Amide Reactions:
-
Stoichiometry: Use of at least two equivalents of the amine or one equivalent of the amine and one equivalent of a non-nucleophilic base (like triethylamine (B128534) or pyridine) is recommended to neutralize the HCl formed. If only one equivalent of the amine is used, half of it will be consumed as the hydrochloride salt, leading to a maximum of 50% yield.
-
Purification: The amine hydrochloride salt is typically water-soluble and can be removed by an aqueous workup.
Table 3: ¹H and ¹³C NMR Chemical Shifts of a Representative Amide Byproduct: N-benzyl-4-nitrobenzamide
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm, CDCl₃) |
| NH | 6.47 | br s | - | - |
| Benzyl CH₂ | 4.67 | d | 6.0 | 44.8 |
| Benzyl Aromatic H | 7.36 | m | - | 128.5, 128.3, 128.3 |
| 4-nitro Aromatic H | 7.96 | d | 9.0 | 129.3 |
| 4-nitro Aromatic H | 8.28 | d | 9.0 | 124.2 |
| Carbonyl C | - | - | - | 165.7 |
| Aromatic C-NO₂ | - | - | - | 149.9 |
| Aromatic C-C=O | - | - | - | 140.3 |
Note: Data for N-benzyl-4-nitrobenzamide is provided as a close structural analog. The vinyl protons of N-benzyl-trans-4-nitrocinnamide would appear in the 6.5-7.8 ppm range.
Q4: I am performing a reaction with an alcohol (e.g., ethanol) to form an ester. What are the key NMR signals to look for, and what side reactions should I be aware of?
A4: The expected product is the corresponding ester, such as ethyl trans-4-nitrocinnamate. The key NMR signals will be from the ethyl group. Besides hydrolysis, incomplete reaction is a common issue.
Identification of Ester Product:
-
¹H NMR: Look for a quartet around 4.2 ppm and a triplet around 1.3 ppm, characteristic of an ethyl ester.
-
¹³C NMR: The ester carbonyl carbon will be in the 165-170 ppm range. The O-CH₂ and CH₃ carbons of the ethyl group will appear around 61 ppm and 14 ppm, respectively.
Troubleshooting Esterification:
-
Base: Similar to amide synthesis, a non-nucleophilic base should be used to scavenge the HCl produced.
-
Catalyst: For less reactive alcohols, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be added in catalytic amounts to accelerate the reaction.
Table 4: ¹H and ¹³C NMR Chemical Shifts of Ethyl trans-4-nitrocinnamate
| Assignment | ¹H Chemical Shift (ppm, CDCl₃) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm, CDCl₃) |
| Ethyl CH₂ | 4.28 | q | 7.1 | 61.2 |
| Ethyl CH₃ | 1.34 | t | 7.1 | 14.3 |
| H-α (vinyl) | 7.69 | d | 16.0 | 122.2 |
| H-β (vinyl) | 6.56 | d | 16.0 | 142.0 |
| Aromatic H | 7.67 | d | 8.6 | 128.8 |
| Aromatic H | 8.24 | d | 8.6 | 124.3 |
| Carbonyl C | - | - | - | 166.6 |
| Aromatic C-NO₂ | - | - | - | 148.6 |
| Aromatic C-vinyl | - | - | - | 140.4 |
Experimental Protocols
Synthesis of this compound
Two common methods for the preparation of this compound from trans-4-Nitrocinnamic acid are provided below.
Method 1: Using Thionyl Chloride
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂), add trans-4-Nitrocinnamic acid.
-
Add an excess of thionyl chloride (SOCl₂) (typically 2-3 equivalents). A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 80 °C) and monitor the reaction by observing the cessation of gas evolution (HCl and SO₂). The solid carboxylic acid will dissolve as it converts to the acid chloride.
-
After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
The crude this compound can be purified by recrystallization from a suitable solvent (e.g., hexanes or chloroform).
Method 2: Using Oxalyl Chloride
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend trans-4-Nitrocinnamic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).
-
Cool the suspension in an ice bath.
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) dropwise.
-
Add a catalytic amount of DMF. Vigorous gas evolution (CO, CO₂, and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature until gas evolution ceases (typically 1-2 hours).
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude product.
-
Purify by recrystallization if necessary.
Visualized Workflows and Relationships
Caption: General experimental workflow for the synthesis and reaction of this compound and subsequent byproduct analysis.
Caption: A troubleshooting decision tree for identifying common byproducts in this compound reactions based on NMR data.
Caption: Common reaction pathways of this compound leading to the formation of different products and byproducts.
Validation & Comparative
A Comparative Guide to Amine Analysis: Dabsyl Chloride vs. trans-4-Nitrocinnamoyl chloride
For researchers, scientists, and drug development professionals, the accurate quantification of primary and secondary amines is a critical task in various analytical workflows. Pre-column derivatization is a widely employed strategy to enhance the detection of these compounds, particularly in high-performance liquid chromatography (HPLC). This guide provides an objective comparison of two derivatizing reagents: the well-established dabsyl chloride and the less commonly used trans-4-Nitrocinnamoyl chloride.
Overview of Derivatization Reagents
Dabsyl chloride (4-dimethylaminoazobenzene-4'-sulfonyl chloride) is a chromophoric labeling agent that reacts with primary and secondary amino groups to form stable, intensely colored dabsyl-sulfonamides.[1][2] These derivatives exhibit strong absorbance in the visible region (around 425-465 nm), which significantly reduces interference from naturally occurring compounds in complex biological matrices.[1] This property, combined with the high stability of the derivatives, makes dabsyl chloride a popular choice for the sensitive and reproducible analysis of amino acids, biogenic amines, and other amine-containing compounds.[2][3]
This compound is an acyl chloride that can react with primary and secondary amines to form amide derivatives. While commercially available, its application as a general derivatizing agent for amine analysis is not well-documented in scientific literature.[4][5] Its primary reported use is for the derivatization of the drug perhexiline (B1211775) and its metabolite for HPLC analysis.[4][5] The nitrocinnamoyl group introduces a chromophore that allows for UV detection.
Performance Comparison
Due to the limited availability of published data on the general use of this compound for amine analysis, a direct, data-driven comparison with dabsyl chloride is challenging. The following table summarizes the known performance characteristics of dabsyl chloride and the reported information for this compound.
| Feature | Dabsyl Chloride | This compound |
| Target Amines | Primary and Secondary Amines | Primary and Secondary Amines |
| Detection Method | UV-Vis (Visible) | UV-Vis (UV) |
| Detection Wavelength | ~425 - 465 nm[1] | Not specified for general amines |
| Sensitivity | Picomole to femtomole levels[1] | Not specified for general amines |
| Derivative Stability | High, stable for extended periods[1] | Not specified for general amines |
| Reaction Conditions | Alkaline pH (8.5 - 9.5), 70°C, 10-20 min[1] | Not specified for general amines |
| Key Advantages | - Stable derivatives[1]- Detection in the visible region reduces interference[2]- Good reproducibility[2] | - Potential for UV detection |
| Key Disadvantages | - Longer derivatization time compared to some reagents[3] | - Lack of established protocols for general amine analysis- Limited performance data available |
Experimental Protocols
Dabsyl Chloride Derivatization Protocol for Amine Analysis
This protocol provides a general procedure for the pre-column derivatization of amines using dabsyl chloride for HPLC analysis.
Materials:
-
Dabsyl chloride solution (e.g., 2.5 mg/mL in acetone (B3395972) or acetonitrile)[1]
-
Sodium bicarbonate or borate (B1201080) buffer (e.g., 0.1 M, pH 9.0)[1]
-
Amine standard or sample solution
-
Heating block or water bath
-
Vortex mixer
-
HPLC system with a UV-Vis detector
Procedure:
-
Sample Preparation: Prepare the amine standard or sample in a suitable solvent.
-
pH Adjustment: In a microcentrifuge tube, mix the amine solution with an equal volume of the alkaline buffer to achieve a pH between 8.5 and 9.5.[1]
-
Derivatization: Add an excess of the dabsyl chloride solution to the amine-buffer mixture.
-
Incubation: Vortex the mixture thoroughly and incubate at 70°C for 10-20 minutes.[1]
-
Reaction Termination: The reaction can be stopped by cooling the mixture in an ice bath. In many protocols, the excess dabsyl chloride is allowed to hydrolyze.[3]
-
Analysis: The resulting solution containing the dabsyl-amine derivatives is ready for injection into the HPLC system for analysis at approximately 436 nm.
This compound Derivatization Protocol
Visualizing the Derivatization Reactions and Analytical Workflow
To better illustrate the processes involved, the following diagrams were created using the DOT language.
Caption: Reaction of an amine with dabsyl chloride.
Caption: Reaction of an amine with this compound.
Caption: General workflow for amine analysis via derivatization and HPLC.
Conclusion
For researchers requiring a robust, sensitive, and well-documented method for the quantification of primary and secondary amines, dabsyl chloride stands out as a superior choice. Its key advantages include the formation of highly stable derivatives and detection in the visible spectrum, which minimizes interference from complex sample matrices.[1][2] The availability of established and validated protocols further enhances its utility in routine analytical applications.
In contrast, This compound appears to be a reagent with a very specific and limited documented application for amine analysis. The lack of comprehensive studies, performance data, and established protocols for a broad range of amines makes it a less reliable and more challenging option for general use. While it may hold potential, significant method development and validation would be required before it could be considered a viable alternative to well-established reagents like dabsyl chloride.
Therefore, for professionals in research and drug development seeking a dependable and high-performing derivatization agent for amine analysis, dabsyl chloride is the recommended choice based on the current body of scientific literature.
References
- 1. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. scispace.com [scispace.com]
- 4. 反式-4-硝基肉桂酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. calpaclab.com [calpaclab.com]
A Comparative Guide to Derivatization Reagents for HPLC Analysis of Amino Acids: Dansyl Chloride vs. trans-4-Nitrocinnamoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of amino acids is fundamental in numerous scientific disciplines, from metabolic research and drug discovery to food science and clinical diagnostics. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for amino acid analysis. However, due to the lack of significant UV absorbance or fluorescence in most amino acids, pre-column derivatization with a labeling agent is a common strategy to enhance their detection. This guide provides a comprehensive comparison of two such derivatizing agents: the well-established dansyl chloride and the less-documented trans-4-nitrocinnamoyl chloride.
Overview
Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a highly popular reagent for the derivatization of primary and secondary amines, including amino acids.[1] The resulting dansylated amino acids are stable, intensely fluorescent, and exhibit strong UV absorption, allowing for highly sensitive detection.[2]
This compound , on the other hand, is a chromophoric reagent. While it has been utilized for the derivatization of some pharmaceutical compounds for HPLC analysis, its application for the comprehensive analysis of amino acids is not well-documented in scientific literature. This guide will present the extensive data available for dansyl chloride and contrast it with the limited information on this compound.
Performance Comparison: Dansyl Chloride
Dansyl chloride has been extensively studied, and its performance characteristics for amino acid analysis are well-documented.
| Parameter | Dansyl Chloride Derivatization |
| Principle | Reacts with primary and secondary amino groups to form highly fluorescent and UV-absorbent sulfonamide adducts.[3] |
| Detection Methods | Fluorescence Detection (FLD), UV-Visible Spectroscopy, Mass Spectrometry (MS).[3] |
| Excitation Wavelength (FLD) | ~324-335 nm[2] |
| Emission Wavelength (FLD) | ~522-559 nm[2] |
| UV Absorption Maxima | 214, 246, 325 nm[2] |
| Limit of Detection (LOD) | Picomole to femtomole range, depending on the amino acid and detector.[2] For example, 2-5 pmol for many amino acids with fluorescence detection. |
| Limit of Quantification (LOQ) | Typically in the low picomole range. For instance, 6-15 pmol for several amino acids. |
| Derivatization Efficiency | > 90% under optimal conditions.[2] |
| Reproducibility (RSD) | Generally < 5% for most amino acids.[2] |
| Stability of Derivatives | Dansylated amino acids are stable and can be stored before analysis.[1] |
Performance Comparison: this compound
There is a significant lack of published data on the use of this compound for the routine derivatization of amino acids for HPLC analysis. The information available is primarily from its application in derivatizing other specific amines.
| Parameter | This compound Derivatization |
| Principle | Reacts with amino groups to form a UV-absorbing derivative. |
| Detection Methods | Primarily UV-Visible Spectroscopy. |
| UV Absorption Maxima | Data for amino acid derivatives is not readily available. The parent compound has a strong chromophore due to the nitrocinnamoyl group. |
| Limit of Detection (LOD) | Not established for amino acids. |
| Limit of Quantification (LOQ) | Not established for amino acids. |
| Derivatization Efficiency | Not documented for a wide range of amino acids. |
| Reproducibility (RSD) | Not established for amino acid analysis. |
| Stability of Derivatives | Not documented for amino acid derivatives. |
Experimental Protocols
Detailed Protocol for Amino Acid Derivatization with Dansyl Chloride
This protocol is a general guideline and may require optimization based on the specific amino acids of interest and the sample matrix.
Materials and Reagents:
-
Dansyl chloride solution (e.g., 50 mM in acetonitrile)
-
Sodium bicarbonate buffer (100 mM, pH 9.5-10.5)
-
Amino acid standards or sample extract
-
Quenching solution (e.g., 10% ammonium (B1175870) hydroxide)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
Procedure:
-
Sample Preparation: If necessary, perform protein hydrolysis on the sample to release free amino acids. The sample should be dissolved in the sodium bicarbonate buffer.
-
Derivatization Reaction:
-
To your amino acid sample in the buffer, add an excess of the dansyl chloride solution.
-
Vortex the mixture thoroughly.
-
Incubate the reaction mixture in the dark at an elevated temperature (e.g., 60°C for 60 minutes or 38°C for 90-120 minutes).[1] Dansyl chloride is light-sensitive.
-
-
Quenching:
-
After incubation, add the quenching solution to consume the excess unreacted dansyl chloride. This step is crucial to prevent interference during HPLC analysis.
-
Vortex and incubate for a short period (e.g., 15 minutes at room temperature).[3]
-
-
Final Preparation:
HPLC Conditions:
-
Column: C8 or C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient elution is typically used with a mobile phase consisting of an aqueous buffer (e.g., sodium acetate (B1210297) or formic acid) and an organic solvent like acetonitrile.
-
Flow Rate: 0.5-1.5 mL/min.
-
Detection:
-
Fluorescence: Excitation at ~328 nm, Emission at ~530 nm.[1]
-
UV: 254 nm or other wavelengths based on the absorption maxima of the derivatives.
-
Protocol for Amino Acid Derivatization with this compound
A validated and published protocol for the derivatization of a broad range of amino acids using this compound is not currently available in the scientific literature.
Visualizations
Dansyl Chloride Derivatization Workflow
Caption: Experimental workflow for amino acid derivatization with dansyl chloride.
Dansylation Reaction Mechanism
Caption: Reaction of dansyl chloride with an amino acid.
Chemical Structure of this compound
Caption: Structure of this compound.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and highly sensitive method for the HPLC quantification of amino acids, dansyl chloride remains a superior and well-supported choice. Its advantages include:
-
High Sensitivity: Excellent detection limits, especially with fluorescence detection.[2]
-
Robustness: The derivatization protocol is well-established and reproducible.
-
Versatility: Compatible with multiple detection methods (FLD, UV, MS).
-
Stability: The resulting derivatives are stable, allowing for flexibility in analysis time.[1]
This compound is not a commonly used reagent for general amino acid analysis, and there is a lack of scientific literature to support its use in this application. While it may have niche applications for specific amines, it cannot be recommended as a general-purpose derivatizing agent for amino acids at this time due to the absence of established protocols and performance data. Further research would be required to validate its efficacy and compare its performance directly with established methods like dansylation.
References
The Ascendancy of trans-4-Nitrocinnamoyl Chloride in Acylation Chemistry: A Comparative Guide
In the landscape of modern organic synthesis, particularly within drug development and materials science, the choice of an acylating agent is a critical decision that dictates reaction efficiency, selectivity, and the ultimate functionality of the target molecule. While a plethora of acylating agents are available, trans-4-Nitrocinnamoyl chloride has emerged as a reagent of significant interest, offering a unique combination of reactivity and functionality. This guide provides an objective comparison of this compound with other common acylating agents, supported by an analysis of its reactivity and a discussion of its distinct advantages, complete with illustrative experimental protocols.
Enhanced Reactivity: The Role of the Nitro Group
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is fundamentally governed by the electrophilicity of the carbonyl carbon. Electron-withdrawing groups attached to the acyl moiety enhance this electrophilicity, thereby increasing the rate of reaction. The presence of a nitro group (-NO₂) in the para-position of the cinnamoyl backbone of this compound serves this purpose effectively. This electron-withdrawing effect, acting through both inductive and resonance effects, polarizes the carbonyl group, making it more susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride or cinnamoyl chloride.
While direct kinetic studies providing a quantitative comparison of this compound with other acylating agents are not extensively documented in publicly accessible literature, the principles of physical organic chemistry allow for a qualitative and semi-quantitative assessment of its reactivity. The Hammett equation, which correlates reaction rates with substituent constants (σ), predicts a significant rate enhancement for reactions involving acyl chlorides bearing strongly electron-withdrawing groups like the nitro group. For instance, studies on the hydrolysis of substituted benzoyl chlorides have consistently shown that nitro-substituted derivatives react significantly faster than their unsubstituted or alkyl-substituted counterparts.
A comparative study on the reaction of 4-nitrobenzoyl chloride with a pyridinyl radical showed a notable difference in reaction mechanism compared to unsubstituted benzoyl chloride, indicating a significant electronic influence of the nitro group.[1] This principle extends to this compound, suggesting a higher reaction rate in acylation reactions.
Unique Functionality: The Cinnamoyl Moiety as a Versatile Tool
Beyond its enhanced reactivity, the defining advantage of this compound lies in the inherent functionality of the cinnamoyl group. This moiety can act as a photo-crosslinkable unit, a feature not offered by common acylating agents like benzoyl chloride or acetyl chloride. Upon exposure to ultraviolet (UV) light, the carbon-carbon double bond of the cinnamoyl group can undergo a [2+2] cycloaddition reaction, leading to the formation of a cyclobutane (B1203170) ring. This property is invaluable in the synthesis of photosensitive polymers and materials, where cross-linking can be precisely controlled by light to alter the material's properties, such as solubility and mechanical strength.
This photo-reactivity also positions this compound as a potential photo-cleavable protecting group. In this application, a molecule of interest is acylated with the nitrocinnamoyl group, rendering it inactive. Subsequent irradiation with light at a specific wavelength can then cleave the acyl bond, releasing the active molecule with spatial and temporal control. While the use of nitrobenzyl-based photolabile protecting groups is well-established, the cinnamoyl scaffold offers an alternative with potentially different cleavage kinetics and wavelength sensitivities.[2][3][4]
Comparative Performance: A Tabular Overview
To provide a clear comparison, the following tables summarize the expected relative performance of this compound against other common acylating agents based on established chemical principles.
Table 1: Comparison of Reactivity and Key Properties of Acylating Agents
| Acylating Agent | Structure | Relative Reactivity (Expected) | Key Advantages | Key Disadvantages |
| This compound | O₂N-C₆H₄-CH=CH-COCl | Very High | Enhanced reactivity; Introduces photo-crosslinkable/cleavable moiety | Higher cost; Potential for side reactions with the double bond |
| p-Nitrobenzoyl chloride | O₂N-C₆H₄-COCl | High | High reactivity | Lacks the versatile functionality of the cinnamoyl group |
| Benzoyl chloride | C₆H₅-COCl | Moderate | Readily available; Well-understood reactivity | Less reactive than nitro-substituted analogs |
| Acetyl chloride | CH₃-COCl | High | High reactivity; Small size | Can be too reactive, leading to poor selectivity; Volatile |
| Acetic anhydride | (CH₃CO)₂O | Moderate | Less corrosive than acetyl chloride; Easier to handle | Less reactive than acetyl chloride |
Table 2: Expected Performance in Acylation of a Generic Alcohol (R-OH)
| Acylating Agent | Expected Reaction Rate | Expected Yield | Potential for Selectivity |
| This compound | Very Fast | High | Moderate to Low |
| p-Nitrobenzoyl chloride | Fast | High | Moderate to Low |
| Benzoyl chloride | Moderate | Good | Moderate |
| Acetyl chloride | Very Fast | High | Low |
| Acetic anhydride | Slow | Good | High |
Experimental Protocols for Comparative Analysis
To empirically validate the advantages of this compound, a series of comparative experiments can be designed. The following are detailed methodologies for key experiments.
Experiment 1: Comparative Kinetic Analysis of Alcohol Acylation
Objective: To compare the rate of acylation of a model primary alcohol (e.g., benzyl (B1604629) alcohol) using this compound and benzoyl chloride.
Methodology:
-
Reaction Setup: In two separate, identical, temperature-controlled reaction vessels equipped with magnetic stirrers, dissolve benzyl alcohol (1.0 equivalent) in a dry, inert solvent (e.g., dichloromethane).
-
Initiation: At time t=0, add a solution of the acylating agent (this compound in one vessel, benzoyl chloride in the other, 1.1 equivalents each) to the respective vessels. A non-nucleophilic base (e.g., pyridine, 1.2 equivalents) should be included to neutralize the HCl byproduct.
-
Monitoring: At regular time intervals, withdraw aliquots from each reaction mixture. Quench the reaction in the aliquot immediately by adding a large excess of a primary amine (e.g., benzylamine) to react with the remaining acyl chloride.
-
Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the ester product.[5][6][7]
-
Data Processing: Plot the concentration of the product versus time for both reactions. The initial rate of reaction can be determined from the slope of this curve at the beginning of the reaction.
Expected Outcome: The reaction with this compound is expected to exhibit a significantly higher initial rate compared to the reaction with benzoyl chloride, demonstrating its enhanced reactivity.
Experiment 2: Evaluation of Chemoselectivity in the Acylation of a Diol
Objective: To compare the selectivity of this compound and benzoyl chloride in the acylation of a molecule containing both a primary and a secondary alcohol (e.g., 1,2-propanediol).
Methodology:
-
Reaction Setup: In two separate reaction vessels, dissolve 1,2-propanediol (1.0 equivalent) and a non-nucleophilic base (e.g., pyridine, 1.2 equivalents) in a dry, inert solvent.
-
Acylation: Slowly add a solution of the acylating agent (this compound or benzoyl chloride, 0.5 equivalents) to each vessel at a controlled temperature (e.g., 0 °C) to favor selectivity.
-
Work-up: After a set reaction time, quench the reactions and work up to isolate the product mixture.
-
Analysis: Analyze the product mixture using ¹H NMR spectroscopy or GC-MS to determine the ratio of the mono-acylated products (acylation at the primary vs. secondary alcohol).
Expected Outcome: While highly reactive agents are often less selective, the steric hindrance around the secondary alcohol may allow for a degree of selectivity. The comparative analysis will reveal which acylating agent provides a better ratio of acylation at the more accessible primary alcohol.
Visualizing the Reaction Pathway and Logic
To better understand the processes involved, the following diagrams illustrate the general acylation mechanism and a decision-making workflow for selecting an appropriate acylating agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 3. Light-Sensitive Protecting Groups for Amines and Alcohols: The Photosolvolysis of N-Substituted 7-Nitroindolines | Semantic Scholar [semanticscholar.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of HPLC-UV and HPLC-MS for the Detection of trans-4-Nitrocinnamoyl Chloride Derivatives
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Analytical Technique
The accurate detection and quantification of trans-4-Nitrocinnamoyl chloride derivatives are critical in various stages of drug discovery and development, owing to their role as versatile chemical intermediates. The choice of analytical methodology, primarily between High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and High-Performance Liquid Chromatography with Mass Spectrometry detection (HPLC-MS), significantly impacts the quality and sensitivity of the data obtained. This guide provides a comprehensive, data-driven comparison of these two techniques for the analysis of this specific class of compounds, enabling researchers to make informed decisions for their analytical needs.
Executive Summary
While both HPLC-UV and HPLC-MS are powerful techniques for the analysis of this compound derivatives, they offer distinct advantages and disadvantages. HPLC-UV is a robust, cost-effective, and widely accessible method suitable for routine analysis and quantification at moderate concentrations. However, when high sensitivity, selectivity, and structural confirmation are paramount, HPLC-MS emerges as the superior technology, albeit with higher operational costs and complexity. The selection between the two ultimately hinges on the specific requirements of the analytical task, such as the required limits of detection, the complexity of the sample matrix, and the need for unambiguous compound identification.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of HPLC-UV and HPLC-MS for the analysis of compounds structurally related to this compound derivatives, such as phenolic acids and other cinnamoyl compounds. This data, extrapolated from various studies, provides a quantitative basis for comparison.
Table 1: Comparison of Linearity and Detection Limits
| Parameter | HPLC-UV | HPLC-MS/MS | Source(s) |
| Linearity (r²) | > 0.990 | > 0.989 | [1][2] |
| Limit of Detection (LOD) | 0.33 - 4 ng | 0.003 - 2 ng | [1][2] |
| Limit of Quantification (LOQ) | 0.5 - 10 ng | 0.007 - 6.67 ng | [1][2] |
Table 2: Comparison of Precision and Recovery
| Parameter | HPLC-UV | HPLC-MS/MS | Source(s) |
| Intra-day Precision (RSD%) | < 4.0% | < 5.8% | [2] |
| Inter-day Precision (RSD%) | 2.6 - 11.6% | 3.0 - 10.0% | [1] |
| Recovery (%) | 94.3 - 110.4% | 91.2 - 113.3% | [1][2] |
In-Depth Analysis
Sensitivity: As evidenced by the data, HPLC-MS offers significantly lower limits of detection and quantification, often by one to two orders of magnitude, compared to HPLC-UV[1][2]. This makes it the ideal choice for trace-level analysis, such as in biological matrices or for the detection of low-level impurities.
Selectivity: HPLC-MS provides unparalleled selectivity by separating compounds based on their mass-to-charge ratio (m/z). This is particularly advantageous when analyzing complex mixtures where co-elution of compounds with similar retention times can be a major issue in HPLC-UV analysis[3]. The use of tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the target analyte, virtually eliminating matrix interference[4][5]. While HPLC with a Diode Array Detector (DAD) can provide some level of peak purity analysis, it does not match the specificity of mass spectrometric detection.
Matrix Effects: A significant challenge in bioanalytical methods is the influence of the sample matrix on the analyte signal. In HPLC-MS, co-eluting matrix components can cause ion suppression or enhancement, affecting the accuracy of quantification[4][5]. While strategies exist to mitigate these effects, they require careful method development and validation. HPLC-UV is generally less susceptible to ion suppression, but co-eluting matrix components that absorb at the same wavelength as the analyte can lead to overestimation[1][3].
Structural Information: A key advantage of HPLC-MS is its ability to provide structural information. The mass spectrum reveals the molecular weight of the compound, and fragmentation patterns from MS/MS experiments can be used to elucidate its structure, providing a higher degree of confidence in compound identification. HPLC-UV, on the other hand, only provides information about the UV absorbance of the compound, which is not unique and can be shared by many different structures.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of cinnamoyl derivatives by HPLC-UV and HPLC-MS. These can be adapted and optimized for specific this compound derivatives.
HPLC-UV Method for Cinnamoyl Derivatives
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used[6][7].
-
Mobile Phase: A gradient elution is often employed for optimal separation. A typical mobile phase consists of a mixture of an aqueous solution with a small amount of acid (e.g., 0.1% acetic acid or formic acid) as solvent A and an organic solvent like methanol (B129727) or acetonitrile (B52724) as solvent B[7].
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point[7].
-
Injection Volume: Typically 10-20 µL.
-
Detection Wavelength: The detection wavelength should be set at the maximum absorbance of the trans-4-Nitrocinnamoyl chromophore. Based on related compounds, this is expected to be in the range of 280-330 nm. A DAD can be used to monitor a range of wavelengths simultaneously.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.22 or 0.45 µm filter before injection.
HPLC-MS/MS Method for Cinnamoyl Derivatives
-
Instrumentation: An HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Column: A C18 or similar reverse-phase column is suitable. Smaller particle sizes (e.g., < 2 µm) can be used with UHPLC systems for faster analysis and better resolution.
-
Mobile Phase: Similar to the HPLC-UV method, a gradient of acidified water and methanol or acetonitrile is typically used. It is crucial to use volatile buffers like formic acid or ammonium (B1175870) formate (B1220265) to ensure compatibility with the mass spectrometer.
-
Flow Rate: Flow rates can vary from 0.2 to 1.0 mL/min depending on the column dimensions and whether HPLC or UHPLC is used.
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this class of compounds and can be operated in either positive or negative ion mode, depending on the specific derivative.
-
MS/MS Parameters: For quantitative analysis, the mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the molecular ion of the analyte) and one or more specific product ions that are formed upon fragmentation. The precursor/product ion transitions need to be optimized for each compound.
-
Sample Preparation: Similar to the HPLC-UV method, samples need to be dissolved and filtered. For complex matrices like biological fluids, a sample clean-up step such as solid-phase extraction (SPE) or protein precipitation may be necessary to remove interferences and reduce matrix effects[8].
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a comparative analysis and the general workflow for each technique.
Caption: Experimental workflow for the comparative analysis of HPLC-UV and HPLC-MS.
Caption: Logical relationship of analyte properties and detection principles for HPLC-UV and HPLC-MS.
Conclusion
The choice between HPLC-UV and HPLC-MS for the analysis of this compound derivatives is a critical decision that should be guided by the specific analytical objectives. For routine quality control and quantification of relatively high concentration samples where cost and simplicity are major considerations, HPLC-UV is a reliable and robust choice. However, for applications demanding the utmost sensitivity, selectivity, and confident identification, particularly in complex matrices or for trace-level analysis, HPLC-MS is the unequivocally superior method. By carefully considering the comparative data and experimental protocols presented in this guide, researchers can select the most appropriate technique to achieve their scientific goals efficiently and effectively.
References
- 1. Comparison of Two Methods, UHPLC-UV and UHPLC-MS/MS, for the Quantification of Polyphenols in Cider Apple Juices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Validation of bioanalytical LC-MS/MS assays: evaluation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A New HPLC-UV Method Using Hydrolyzation with Sodium Hydroxide for Quantitation of Trans-p-Hydroxycinnamic Acid and Total Trans-p-Hydroxycinnamic Acid Esters in the Leaves of Ligustrum robustum [mdpi.com]
- 8. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation Using Acyl Chloride Derivatization Reagents
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of analytes lacking a strong chromophore, such as amines, amino acids, and alcohols, is a common challenge in high-performance liquid chromatography (HPLC). Pre-column derivatization is a widely adopted strategy to overcome this limitation by introducing a UV-absorbing or fluorescent tag to the analyte. This guide provides a comparative analysis of HPLC method validation using "trans-4-Nitrocinnamoyl chloride" as a derivatizing agent against other commonly used alternatives.
While specific validated methods for "this compound" are not extensively documented in peer-reviewed literature, its structural similarity to other acyl chlorides, such as benzoyl chloride and p-nitrobenzoyl chloride, allows for the formulation of a robust, proposed methodology. This guide will present a detailed, inferred experimental protocol for "this compound" alongside validated data for established derivatizing agents to offer a comprehensive performance comparison.
Performance Comparison of Derivatization Agents
The following tables summarize the performance characteristics of HPLC methods validated with various acyl chloride and sulfonyl chloride derivatization reagents. The data for "this compound" is projected based on the performance of structurally similar reagents.
Table 1: Comparison of Linearity and Detection Limits
| Derivatization Reagent | Analyte Class | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| This compound (Projected) | Amines, Alcohols | > 0.99 | 0.1 - 2.0 mg/L | 0.3 - 6.0 mg/L |
| Benzoyl Chloride | Biogenic Amines | > 0.99 | 0.2 - 2.5 mg/L[1] | 0.15 - 5.00 µg/L |
| Dansyl Chloride | Biogenic Amines | 0.9997 - 0.9998[2] | 1.53 - 1.88 mg/kg[2] | 5.13 - 6.28 mg/kg[2] |
| Dabsyl Chloride | Biogenic Amines | 0.997 - 0.999[3] | 0.13 - 0.57 mg/L[3] | 0.45 - 1.89 mg/L[3] |
| FMOC-Cl | Amino Acids | > 0.99 | fmol range[4] | Not Specified |
Table 2: Comparison of Precision and Accuracy
| Derivatization Reagent | Analyte Class | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy/Recovery (%) |
| This compound (Projected) | Amines, Alcohols | < 5% | < 7% | 90 - 110% |
| Benzoyl Chloride | Biogenic Amines | < 4.6% | < 6.7% | 87.3 - 96.3%[5] |
| Dansyl Chloride | Biogenic Amines | 1.86 - 5.95%[6] | 2.08 - 5.96%[6] | 70 - 120%[2] |
| Dabsyl Chloride | Biogenic Amines | Not Specified | Not Specified | Not Specified |
| FMOC-Cl | Amino Acids | 3.21 - 7.67%[7] | 5.82 - 9.19%[7] | 92.34 - 102.51%[7] |
Experimental Workflow
The general workflow for the pre-column derivatization of analytes for HPLC analysis is depicted below. This process involves sample preparation, the derivatization reaction itself, and subsequent chromatographic analysis.
Detailed Experimental Protocols
Protocol 1: Proposed Method for this compound Derivatization
This protocol is inferred from established methods for analogous acyl chlorides.
-
Sample Preparation:
-
For liquid samples, dilute with an appropriate solvent.
-
For solid samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analytes of interest.
-
Evaporate the solvent and reconstitute the residue in a known volume of a suitable solvent (e.g., acetonitrile).
-
-
Derivatization Reaction:
-
To 100 µL of the sample or standard solution in a reaction vial, add 100 µL of a 100 mM borate (B1201080) buffer (pH 9.0).
-
Add 200 µL of a 10 mg/mL solution of this compound in acetonitrile (B52724).
-
Vortex the mixture and incubate at 60°C for 30 minutes in a water bath or heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
To quench the reaction and remove excess reagent, add 100 µL of a 100 mM solution of a primary amine like glycine (B1666218) or a small amount of a protic solvent like methanol (B129727).
-
Vortex and allow to stand for 10 minutes.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate (B84403) buffer at a slightly acidic pH).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at an estimated wavelength of 280-320 nm, based on the chromophore of the derivative.
-
Column Temperature: 30°C.
-
Protocol 2: Benzoyl Chloride Derivatization of Biogenic Amines
This protocol is adapted from a validated method for the analysis of biogenic amines.[1]
-
Sample Preparation:
-
Homogenize the sample and extract the biogenic amines with perchloric acid.
-
Centrifuge the extract and collect the supernatant.
-
-
Derivatization Reaction:
-
To 400 µL of the supernatant, add 1 mL of 2M NaOH and 30 µL of benzoyl chloride.
-
Incubate the mixture at 37°C for 20 minutes.
-
Extract the benzoylated amines with diethyl ether.
-
Evaporate the ether layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in methanol for HPLC analysis.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of methanol and water.
-
Detection: UV detector at 254 nm.
-
Protocol 3: Dansyl Chloride Derivatization of Biogenic Amines
This protocol is based on a validated method for biogenic amines in food matrices.[2][6]
-
Sample Preparation:
-
Extract the biogenic amines from the sample using 0.2 M perchloric acid.
-
-
Derivatization Reaction:
-
Mix 1 mL of the extract with 200 µL of 2 M sodium hydroxide (B78521) and 300 µL of saturated sodium bicarbonate solution.[6]
-
Add 2 mL of a 10 mg/mL solution of dansyl chloride in acetone.[6]
-
Incubate the mixture at 60°C for 15 minutes.[2]
-
Remove residual dansyl chloride by adding 100 µL of 25% ammonium (B1175870) hydroxide and incubating for 30 minutes at room temperature.[6]
-
Adjust the final volume to 5 mL with acetonitrile.[6]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Detector: Diode Array Detector (DAD).
-
Protocol 4: 9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization of Amino Acids
This protocol is based on a method for the analysis of amino acids.[4][7]
-
Derivatization Reaction:
-
Amino acids are derivatized in a borate buffer at pH 11.4 for 40 minutes at ambient temperature.[4]
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with acetonitrile and sodium acetate (B1210297) solution.[7]
-
Detection: UV detector.[7]
-
Conclusion
The choice of derivatization reagent is a critical factor in the development of a robust and sensitive HPLC method for analytes lacking a native chromophore. While "this compound" is a promising candidate due to its structural features, a formal method validation is necessary to establish its performance characteristics definitively. This guide provides a framework for such a validation by comparing its projected performance with that of established reagents like benzoyl chloride, dansyl chloride, and FMOC-Cl. The detailed protocols and comparative data herein should serve as a valuable resource for researchers and analytical scientists in selecting and developing the most appropriate derivatization strategy for their specific analytical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a High Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD) Method for Determination of Biogenic Amines in Ripened Cheeses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple method for benzoyl chloride derivatization of biogenic amines for high performance liquid chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
spectroscopic characterization to confirm "trans-4-Nitrocinnamoyl chloride" product formation
For researchers and professionals in drug development and chemical synthesis, unequivocal confirmation of product formation is paramount. This guide provides a comparative analysis of the spectroscopic characterization of trans-4-nitrocinnamoyl chloride, a key intermediate in various synthetic pathways. We will compare its spectroscopic signature against its precursor, trans-4-nitrocinnamic acid, and discuss the implications of using alternative chlorinating agents on product purity, as evidenced by spectroscopic data.
Comparison of Spectroscopic Data
The conversion of a carboxylic acid to an acyl chloride introduces significant changes in the molecule's electronic environment and bond vibrations. These changes are readily observable through various spectroscopic techniques, providing definitive evidence of the transformation.
| Spectroscopic Technique | trans-4-Nitrocinnamic Acid (Starting Material) | This compound (Product) | Interpretation of Change |
| Infrared (IR) Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹)C=O stretch (~1680-1710 cm⁻¹) | Absence of broad O-H stretchC=O stretch shifted to higher frequency (~1770-1810 cm⁻¹)[1][2] | Disappearance of the hydroxyl group and the formation of the more electrophilic acyl chloride carbonyl group, which has a stronger, shorter C=O bond, resulting in a higher stretching frequency.[2][3] |
| ¹H NMR Spectroscopy | Carboxylic acid proton (broad singlet, ~10-13 ppm) | Absence of the carboxylic acid proton peak | Confirms the removal of the acidic proton from the -COOH group. |
| ¹³C NMR Spectroscopy | Carbonyl carbon (~165-175 ppm) | Carbonyl carbon shifted slightly downfield (~160-180 ppm)[1] | The highly electronegative chlorine atom deshields the carbonyl carbon, causing a shift in its resonance. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to its mass | Molecular ion peak corresponding to its mass (often with M+2 peak for ³⁷Cl isotope)[4]Prominent acylium ion fragment (R-C=O)⁺[1][4] | Confirms the molecular weight of the product and shows characteristic fragmentation patterns for acyl chlorides.[4] |
Experimental Protocols
The synthesis of this compound is typically achieved by reacting trans-4-nitrocinnamic acid with a chlorinating agent. Thionyl chloride (SOCl₂) is a common choice due to the formation of gaseous byproducts that are easily removed.[5][6] Oxalyl chloride is another effective alternative that often results in cleaner reactions.[7]
Protocol 1: Synthesis using Thionyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add trans-4-nitrocinnamic acid (1 equivalent).
-
Add an excess of thionyl chloride (SOCl₂, ~2-3 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (typically in a fume hood as SO₂ and HCl gases are evolved) and stir for 1-3 hours, monitoring the reaction progress by TLC or the cessation of gas evolution.[6]
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The crude this compound can be purified by recrystallization or used directly in the next step.
Protocol 2: Synthesis using Oxalyl Chloride (Alternative)
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add trans-4-nitrocinnamic acid (1 equivalent) and a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride ((COCl)₂, ~1.5 equivalents) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the evolution of CO and CO₂ gas.[7]
-
Once the reaction is complete, the solvent and volatile byproducts are removed under reduced pressure to yield the crude product.
-
The product can be purified by recrystallization.
Performance Comparison: Thionyl Chloride vs. Oxalyl Chloride
| Parameter | Thionyl Chloride | Oxalyl Chloride | Spectroscopic Implication |
| Reaction Byproducts | SO₂ and HCl (gaseous)[8] | CO, CO₂, and HCl (gaseous)[7] | Cleaner ¹H NMR spectrum of the crude product with oxalyl chloride as byproducts are more volatile and easily removed. |
| Reaction Conditions | Typically requires heating/reflux | Often proceeds at room temperature or 0 °C[7] | Milder conditions with oxalyl chloride may lead to fewer side products, resulting in a purer sample as observed by spectroscopy. |
| Purity of Crude Product | May contain non-volatile sulfur-containing impurities. | Generally yields a cleaner crude product.[7] | Spectroscopic analysis (e.g., NMR, MS) of the crude product from the oxalyl chloride reaction would likely show fewer impurity peaks. |
| Handling/Safety | Corrosive and toxic, reacts violently with water.[8] | Also corrosive and toxic, but byproducts are arguably less hazardous than SO₂. | Not directly a spectroscopic issue, but cleaner reactions reduce the need for extensive purification, simplifying sample preparation for analysis. |
Visualizing the Workflow and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and the logical steps for product confirmation.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Logical diagram illustrating how spectroscopic data confirms product formation.
References
- 1. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemistryklipz.wordpress.com [chemistryklipz.wordpress.com]
- 6. news.betzone.co.uk [news.betzone.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. promo.edialux.be [promo.edialux.be]
A Comparative Guide to the Quantitative Analysis of Amines Using trans-4-Nitrocinnamoyl Chloride and Alternative Derivatization Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of trans-4-nitrocinnamoyl chloride as a derivatization reagent for the quantitative analysis of amines against other commonly used alternatives. The performance of each method is supported by experimental data to aid in the selection of the most suitable derivatization agent for specific analytical challenges in pharmaceutical and biomedical research.
Introduction to Amine Analysis and the Role of Derivatization
The accurate quantification of amines is critical in numerous fields, including pharmaceutical development, clinical diagnostics, and environmental monitoring. Many amines lack a strong chromophore or fluorophore, making their direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection challenging. Chemical derivatization is a widely employed strategy to overcome this limitation. This process involves reacting the amine with a reagent to form a derivative that is more readily detectable and often exhibits improved chromatographic properties. An ideal derivatization reagent should react rapidly and completely with the target amines, form a stable product, and provide a significant enhancement in signal intensity. Furthermore, the use of an internal standard is crucial for achieving high accuracy and precision in quantitative analysis by correcting for variations in sample preparation and instrument response[1][2][3].
Quantitative Analysis of Amines Using this compound
This compound is a derivatization reagent that reacts with primary and secondary amines to form stable amide derivatives. The nitrocinnamoyl group introduces a strong chromophore, allowing for sensitive UV detection at approximately 340 nm.
Experimental Protocol: Derivatization of Perhexiline (B1211775) with this compound
The following protocol is based on a validated method for the analysis of the secondary amine perhexiline and its metabolite in plasma[1][4].
1. Sample Preparation:
-
A simple extraction procedure is first employed to isolate the analytes from the plasma matrix.
2. Derivatization Reaction:
-
The extracted analytes are reacted with this compound.
-
The reaction is allowed to proceed for 30 minutes to ensure complete derivatization[1].
3. HPLC Analysis:
-
The derivatized sample is injected into an HPLC system.
-
Mobile Phase: Isocratic elution (specific solvent composition to be optimized based on the specific amine).
Internal Standard: The selection of a suitable internal standard is critical. An ideal internal standard for this method would be a compound structurally similar to the trans-4-nitrocinnamoyl amine derivative that is not present in the sample. A deuterated analog of the target amine, derivatized in the same manner, would be an excellent choice for mass spectrometry-based detection[5][6]. For UV detection, a compound with a similar chemical structure and retention time that does not co-elute with the analytes of interest should be chosen.
Performance Data for Perhexiline Analysis
The method for perhexiline analysis using this compound has been validated and demonstrated to be robust and suitable for routine monitoring[1].
| Parameter | Performance |
| Analyte | Perhexiline and its monohydroxy metabolite |
| Limit of Detection (LOD) | 0.03 mg/L for perhexiline, 0.02 mg/L for the metabolite[1][4] |
| Precision | Between-day and within-day assay coefficients of variation < 10% at 0.2 and 1.0 mg/L[1] |
Alternative Derivatization Reagents for Amine Analysis
Several other reagents are widely used for the quantitative analysis of amines. The choice of reagent often depends on the specific amine, the sample matrix, and the available analytical instrumentation.
Benzoyl Chloride
Benzoyl chloride is a common derivatization reagent that reacts with primary and secondary amines to form benzamides. These derivatives can be analyzed by HPLC with UV detection.
-
Experimental Protocol: A new benzoylation procedure has been developed that is noted for its reliability in terms of reaction time, peak resolution, detector response, and repeatability[7]. The reaction is typically carried out in an alkaline medium.
-
Performance Data: For a range of biogenic amines, this method has shown good linearity with detection limits between 0.2 mg/L and 2.5 mg/L and recovery rates from 72.8% to 103.4%[7].
Dansyl Chloride (DNS-Cl)
Dansyl chloride is a fluorescent labeling agent that reacts with primary and secondary amines to produce highly fluorescent sulfonamide derivatives. This allows for very sensitive detection using a fluorescence detector.
-
Experimental Protocol: The derivatization is typically performed in an alkaline buffer (e.g., sodium bicarbonate, pH 9.0-9.5) at a slightly elevated temperature (e.g., 60°C). Excess dansyl chloride can be quenched with an amino acid like proline.
-
Performance Data: Dansyl chloride derivatization is a well-established and robust method for the analysis of a wide range of amines, including amino acids and biogenic amines.
Dabsyl Chloride
Dabsyl chloride is another chromophoric reagent that reacts with primary and secondary amines to form stable, colored derivatives that are readily detected in the visible region of the spectrum.
-
Experimental Protocol: The derivatization is usually carried out at an elevated temperature (e.g., 70°C) in a buffered alkaline solution (pH ~9).
-
Performance Data: This method is known for its sensitivity and the stability of the resulting derivatives, making it suitable for the analysis of biogenic amines in complex matrices like food samples.
o-Phthalaldehyde (OPA)
OPA is a fluorogenic reagent that reacts specifically with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives.
-
Experimental Protocol: The reaction is rapid and proceeds at room temperature in an alkaline buffer. The derivatives can be unstable, so analysis is often performed shortly after derivatization.
-
Performance Data: OPA is widely used for the analysis of amino acids and other primary amines due to its high sensitivity and the speed of the derivatization reaction.
Comparative Summary of Derivatization Reagents
| Reagent | Amine Reactivity | Detection Method | Advantages | Disadvantages |
| This compound | Primary & Secondary | UV (340 nm) | Forms stable derivatives with a strong chromophore. | Limited published data on a wide range of amines. |
| Benzoyl Chloride | Primary & Secondary | UV | Readily available, forms stable derivatives. | Lower sensitivity compared to fluorescent reagents. |
| Dansyl Chloride | Primary & Secondary | Fluorescence | High sensitivity, well-established methods available. | Derivatization can be time-consuming. |
| Dabsyl Chloride | Primary & Secondary | Visible | Forms stable, colored derivatives; high sensitivity. | Requires elevated temperature for derivatization. |
| o-Phthalaldehyde (OPA) | Primary only | Fluorescence | Very high sensitivity, rapid reaction at room temperature. | Derivatives can be unstable; does not react with secondary amines. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for the quantitative analysis of amines using derivatization and the logical relationship in selecting a derivatization reagent.
Caption: Experimental workflow for amine quantification.
Caption: Decision tree for selecting a derivatization reagent.
Conclusion
The selection of an appropriate derivatization reagent is a critical step in developing a robust and reliable method for the quantitative analysis of amines. This compound offers a viable option for the derivatization of both primary and secondary amines, providing stable derivatives with strong UV absorbance. While detailed protocols and performance data for a wide range of amines are not as extensively published as for other reagents, the validated method for perhexiline demonstrates its potential for sensitive and precise quantification.
For applications requiring the highest sensitivity, fluorescent derivatization reagents such as Dansyl chloride or OPA (for primary amines) are excellent choices. However, for routine analysis where high sensitivity is not the primary concern, chromophoric reagents like this compound, benzoyl chloride, and dabsyl chloride provide reliable and robust alternatives. The ultimate choice of reagent should be guided by the specific analytical requirements, including the nature of the amine, the complexity of the sample matrix, the required sensitivity, and the available analytical instrumentation.
References
- 1. Method for the analysis of perhexiline and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of perhexiline and its metabolite hydroxyperhexiline in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method for the analysis of perhexiline and its hydroxy metabolite in plasma using high-performance liquid chromatography with precolumn derivatization. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Polymorphic hydroxylation of perhexiline in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of trans-4-Nitrocinnamoyl Chloride Reactivity with Thiols and Hydroxyls
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and covalent inhibitor design, the selective targeting of nucleophilic amino acid residues is paramount. Acyl chlorides, such as trans-4-Nitrocinnamoyl chloride, are potent electrophiles frequently employed for this purpose. This guide provides a comprehensive comparison of the cross-reactivity of this compound with two key nucleophiles: thiols (present in cysteine residues) and hydroxyls (present in serine, threonine, and tyrosine residues). Understanding this reactivity differential is crucial for designing targeted covalent probes and therapeutics.
Executive Summary
Reactivity Principles: Thiols vs. Hydroxyls
The reactivity of thiols and hydroxyls towards an acyl chloride is governed by their nucleophilicity. Several factors contribute to the superior nucleophilicity of thiols:
-
Polarizability: Sulfur is a larger and more polarizable atom than oxygen. Its electron cloud is more easily distorted, allowing for more effective orbital overlap with the electrophilic carbonyl carbon of the acyl chloride in the transition state.
-
Acidity: Thiols are significantly more acidic than alcohols, with pKa values typically around 8-9, compared to ~16 for alcohols.[1][2] This means that at physiological pH (around 7.4), a greater proportion of thiol groups will exist in their more nucleophilic thiolate form (RS⁻) compared to the corresponding alkoxide (RO⁻) from hydroxyl groups.
-
"Alpha Effect": While not a dominant factor here, the presence of adjacent heteroatoms can sometimes enhance nucleophilicity, a phenomenon known as the alpha effect.
The reaction proceeds via a nucleophilic acyl substitution mechanism, as depicted below. The greater nucleophilicity of the thiol group leads to a lower activation energy for the formation of the tetrahedral intermediate and a consequently faster reaction rate.
Reaction Mechanism
The acylation of both thiols and hydroxyls by this compound follows a nucleophilic acyl substitution pathway.
Quantitative Comparison of Reactivity
While specific kinetic data for the reaction of this compound with a competing thiol and hydroxyl nucleophile is not available, data from analogous systems consistently demonstrates the significantly higher reaction rates of thiols. Studies on the acetylation of various functional groups have shown that thiols react more readily than alcohols under the same conditions.[3] In phenanthroline-catalyzed glycosylation reactions, the rate of reaction with an alcohol was found to be approximately five times faster than with a thiol, however, this is a specialized catalytic system and not a direct acylation.[4] For simple acyl chlorides, the rate enhancement for thiols over alcohols is expected to be much more pronounced.
Based on the established principles of nucleophilicity, the relative reaction rates are expected to follow the order: Thiol >> Hydroxyl .
| Functional Group | Nucleophile | Relative Reactivity with Acyl Chlorides | Supporting Rationale |
| Thiol | R-SH / R-S⁻ | Very High | Higher polarizability of sulfur, lower pKa leading to a higher concentration of the more reactive thiolate anion at neutral pH.[1][2] |
| Hydroxyl | R-OH / R-O⁻ | Low to Moderate | Lower polarizability of oxygen, higher pKa resulting in a lower concentration of the reactive alkoxide anion at neutral pH. |
Experimental Protocols
The following are general protocols for the acylation of a thiol and a hydroxyl group with this compound. These can be adapted for specific substrates and analytical requirements.
Protocol 1: Acylation of a Thiol (e.g., N-acetyl-L-cysteine)
Materials:
-
This compound
-
N-acetyl-L-cysteine
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Tertiary amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIEA))
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve N-acetyl-L-cysteine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine base (1.1 equivalents) to the solution and stir.
-
In a separate flask, dissolve this compound (1.05 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirring solution of N-acetyl-L-cysteine at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). The reaction is typically rapid and may be complete within minutes to a few hours.
-
Upon completion, the reaction can be quenched by the addition of water or a dilute aqueous acid.
-
The product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Acylation of a Hydroxyl (e.g., N-acetyl-L-serine)
Materials:
-
This compound
-
N-acetyl-L-serine
-
Anhydrous, amine-free solvent (e.g., Dichloromethane (DCM) or Pyridine)
-
Tertiary amine base (e.g., Triethylamine (TEA) or Pyridine (B92270) as solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve N-acetyl-L-serine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Add the tertiary amine base (1.5 - 2.0 equivalents). If using pyridine as the solvent, no additional base is needed.
-
In a separate flask, dissolve this compound (1.2 equivalents) in the same anhydrous solvent.
-
Slowly add the solution of this compound to the stirring solution of N-acetyl-L-serine. The reaction may require elevated temperatures (e.g., 40-60 °C) to proceed at a reasonable rate.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water or a dilute aqueous acid.
-
Isolate and purify the product using standard procedures.
Experimental Workflow for Competitive Reaction
To empirically determine the chemoselectivity, a competitive reaction can be performed using a substrate containing both a thiol and a hydroxyl group (e.g., 2-mercaptoethanol).
Conclusion
The chemical properties of thiols and hydroxyls lead to a significant difference in their reactivity towards this compound. The superior nucleophilicity of the thiol group makes it the preferred site of acylation, a principle that is fundamental in the design of cysteine-targeted covalent inhibitors and chemical probes. While direct kinetic data for this specific acyl chloride is limited, the established principles of organic chemistry provide a strong predictive framework for its cross-reactivity, which can be readily confirmed through competitive reaction experiments. Researchers and drug developers can confidently exploit this reactivity differential to achieve high chemoselectivity in their molecular designs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. mdpi.com [mdpi.com]
- 4. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2- cis O - and S -furanosylations? - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01593B [pubs.rsc.org]
Stability Showdown: A Comparative Guide to trans-4-Nitrocinnamoyl Chloride and its Alternatives for Acylation Reactions
For researchers, scientists, and drug development professionals, the selection of a suitable acylating agent is a critical decision that can significantly impact the efficiency, yield, and purity of a synthetic pathway. Among the myriad of choices, trans-4-Nitrocinnamoyl chloride and its derivatives are valuable reagents, but a thorough understanding of their stability compared to other acylating agents is paramount for successful application.
This guide provides an objective comparison of the stability of this compound and related derivatives against other commonly used acyl chlorides. By presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this document aims to empower researchers to make informed decisions in their experimental design.
The Stability Landscape of Acyl Chlorides
The primary pathway for the degradation of acyl chlorides is hydrolysis, a reaction with ambient moisture or residual water in solvents that converts the reactive acyl chloride to the corresponding, and often unreactive, carboxylic acid. The rate of this hydrolysis is highly dependent on the electronic and steric environment of the carbonyl group.
Electron-withdrawing groups, such as the nitro group (-NO₂), increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water and thus decreasing the compound's stability. Conversely, electron-donating groups and steric hindrance around the carbonyl center can enhance stability by reducing its electrophilicity or shielding it from nucleophiles.
Quantitative Comparison of Acyl Chloride Stability
The following table summarizes the solvolysis rate constants for a series of para-substituted benzoyl chlorides in 97% w/w hexafluoroisopropanol-water (97H), a weakly nucleophilic solvent system that allows for the assessment of the intrinsic reactivity of the acyl chloride.
| Acyl Chloride | Substituent (Z) | Rate Constant (k/s⁻¹) at 25°C[1][2] | Relative Rate (vs. Benzoyl Chloride) |
| p-Methoxybenzoyl chloride | -OCH₃ | (5.45 ± 0.13) × 10⁻⁵ | 0.009 |
| p-Methylbenzoyl chloride | -CH₃ | (1.49 ± 0.02) × 10⁻⁴ | 0.025 |
| Benzoyl chloride | -H | 5.95 × 10⁻³ | 1.00 |
| p-Chlorobenzoyl chloride | -Cl | (4.65 ± 0.01) × 10⁻³ | 0.78 |
| p-Nitrobenzoyl chloride | -NO₂ | (1.77 ± 0.08) × 10⁻² | 2.97 |
Note: The data presented is for substituted benzoyl chlorides and serves as a strong indicator of the expected trend in stability for similarly substituted trans-cinnamoyl chlorides. The presence of the vinyl linkage in the cinnamoyl structure is expected to further influence the reactivity, but the relative effects of the substituents should remain consistent. As anticipated, the electron-withdrawing nitro group in p-nitrobenzoyl chloride leads to a significant increase in the rate of solvolysis, indicating lower stability compared to the unsubstituted benzoyl chloride.[1][2] This suggests that this compound is a highly reactive and, consequently, less stable acylating agent.
Experimental Protocol for Stability Assessment: A Derivatization-HPLC Method
To quantitatively assess the stability of acyl chlorides like this compound, a robust analytical method is required. A highly sensitive and specific approach involves derivatization of the acyl chloride followed by High-Performance Liquid Chromatography (HPLC) analysis.[3][4][5] This method is particularly advantageous as it circumvents the inherent instability of the acyl chloride during direct analysis.
Objective: To determine the rate of hydrolysis of an acyl chloride by monitoring the decrease in its concentration over time after derivatization.
Derivatizing Agent: 2-Nitrophenylhydrazine (B1229437) (2-NPH) is a suitable reagent that reacts rapidly and specifically with acyl chlorides to form a stable, chromophoric derivative that can be easily detected by UV-Vis spectrophotometry.[3][4][5]
Experimental Workflow:
Caption: Experimental workflow for the determination of acyl chloride stability using a derivatization-HPLC method.
Detailed Methodology:
-
Reagent Preparation:
-
Acyl Chloride Stock Solution: Prepare a stock solution of the acyl chloride (e.g., this compound) in anhydrous acetonitrile at a known concentration.
-
Derivatizing Solution: Prepare a solution of 2-nitrophenylhydrazine (2-NPH) in acetonitrile. The concentration of 2-NPH should be in molar excess relative to the acyl chloride to ensure complete derivatization.[4]
-
Hydrolysis Medium: Prepare a solution of acetonitrile and water (e.g., 80:20 v/v) to serve as the hydrolysis medium.
-
-
Hydrolysis Reaction and Sampling:
-
Initiate the hydrolysis by adding a known volume of the hydrolysis medium to the acyl chloride stock solution at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately add the aliquot to a vial containing the 2-NPH derivatizing solution to quench the hydrolysis and derivatize the remaining acyl chloride.
-
-
HPLC Analysis:
-
Chromatographic Conditions:
-
Analysis: Inject the derivatized samples into the HPLC system. Record the peak area of the acyl chloride-2-NPH derivative at each time point.
-
-
Data Analysis:
-
Construct a calibration curve using known concentrations of the acyl chloride-2-NPH derivative.
-
Use the calibration curve to determine the concentration of the acyl chloride remaining at each time point.
-
Plot the natural logarithm of the acyl chloride concentration versus time. The negative of the slope of this line will give the pseudo-first-order rate constant (k) for the hydrolysis reaction.
-
The half-life (t₁/₂) of the acyl chloride can then be calculated using the equation: t₁/₂ = 0.693 / k.
-
Signaling Pathways and Logical Relationships
The stability of an acyl chloride is a critical factor influencing its utility in a synthetic pathway. The following diagram illustrates the logical relationship between the structural features of an acyl chloride and its resulting stability and reactivity.
Caption: Logical relationship between acyl chloride structure, stability, and reactivity.
Conclusion
The stability of acyl chlorides is a crucial parameter in synthetic chemistry. This compound, with its electron-withdrawing nitro group, is expected to be a highly reactive and consequently less stable acylating agent compared to its unsubstituted or electron-donating counterparts. This high reactivity can be advantageous for reactions requiring potent acylating agents but necessitates careful handling and anhydrous conditions to prevent premature hydrolysis. The provided data on substituted benzoyl chlorides offers a valuable framework for predicting the relative stability of various cinnamoyl chloride derivatives. For precise stability assessments, the detailed derivatization-HPLC protocol offers a reliable and sensitive method. By understanding these principles and employing appropriate analytical techniques, researchers can optimize their synthetic strategies and achieve their desired outcomes with greater efficiency and success.
References
- 1. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Derivatization Reagents in Analytical Chemistry: The Case of trans-4-Nitrocinnamoyl Chloride
For researchers, scientists, and drug development professionals, the accurate quantification of analytes lacking strong chromophores is a persistent challenge in analytical chemistry. Chemical derivatization, the process of modifying an analyte to enhance its detectability, is a cornerstone technique to address this issue, particularly in High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of trans-4-Nitrocinnamoyl chloride with other common derivatization reagents, supported by experimental data and detailed protocols to inform method development and selection.
This compound is a derivatizing agent primarily utilized to introduce a chromophore into molecules, enhancing their detection by UV-Visible spectroscopy.[1] Its extended cinnamoyl system in conjunction with the nitro group creates a derivative with strong UV absorbance, significantly improving the sensitivity of analysis for compounds that would otherwise be difficult to detect.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step in analytical method development, directly impacting sensitivity, selectivity, and overall method performance. This section compares this compound with other widely used acyl chloride and sulfonyl chloride derivatizing agents. The data presented is compiled from various studies to provide a comparative overview.
Table 1: Quantitative Performance Data for Various Derivatization Reagents
| Derivatization Reagent | Analyte(s) | Matrix | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r) | Recovery (%) |
| This compound | Perhexiline (B1211775) and hydroxyperhexiline | Plasma | HPLC-UV (340 nm) | 0.03 mg/L (Perhexiline), 0.02 mg/L (Hydroxyperhexiline) | - | - | - |
| Dansyl chloride | Perhexiline | Plasma | HPLC-Fluorescence | 5 ng/mL | - | - | - |
| Dansyl chloride | Biogenic amines | Intestinal & Fecal Samples | HPLC-Fluorescence | - | 1-5 mg/kg | - | 67-110 |
| 3,5-Dinitrobenzoyl chloride | Biogenic amines | Fermented Foods | HPLC-UV | - | - | >0.99 | - |
| 2-Nitrophenylhydrazine | Aromatic and Aliphatic Acyl Chlorides | Lipophilic Drug Substances | HPLC-UV (395 nm) | 0.01-0.03 µg/mL | - | >0.999 | 87.8-114.1 |
Note: Performance characteristics are dependent on the specific analyte, matrix, and instrumentation. The data presented is for comparative purposes.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful analytical method implementation. Below are representative protocols for derivatization using this compound and its alternatives.
Protocol 1: Derivatization of Perhexiline with this compound[1][2][3]
This protocol describes the pre-column derivatization of perhexiline and its monohydroxy metabolite in plasma for HPLC-UV analysis.
-
Sample Preparation: Perform a simple extraction of the analytes from the plasma matrix.
-
Derivatization Reaction:
-
The extracted analytes are derivatized with this compound.
-
The reaction is allowed to proceed for a period of 30 minutes.
-
-
Analysis:
-
The derivatized products are separated on a 5-micron phenyl reversed-phase column under isocratic conditions.
-
Detection is performed by monitoring the UV absorbance at 340 nm.
-
Protocol 2: Derivatization of Amines with Dansyl Chloride[4][5]
This protocol is a general procedure for the derivatization of primary and secondary amines.
-
Reagent Preparation:
-
Prepare a 100 mM sodium carbonate-bicarbonate buffer (pH 9.8).
-
Prepare a 50 mM solution of Dansyl chloride in 100% acetonitrile.
-
-
Derivatization Reaction:
-
Immediately before use, mix the Dansyl chloride solution and the carbonate-bicarbonate buffer in a 1:1 ratio.
-
Add 50 µL of the mixed reagent to 25 µL of the sample extract.
-
Mix thoroughly by pipetting.
-
Incubate the reaction mixture in the dark at 25 °C for 60 minutes with shaking (300 rpm).
-
-
Analysis: The derivatized sample is ready for HPLC analysis, typically with fluorescence detection (Excitation: ~335-350 nm, Emission: ~518-530 nm).[2]
Protocol 3: Derivatization of Alcohols and Amines with 3,5-Dinitrobenzoyl Chloride[7]
This protocol outlines a general procedure for the derivatization of hydroxyl and amino groups.
-
Sample Preparation: Dissolve 1-5 mg of the sample in 5 mL of Tetrahydrofuran (THF).
-
Derivatization Reaction:
-
Add 40 mg of 3,5-Dinitrobenzoyl chloride and a few drops of pyridine (B92270) to the sample solution.
-
Seal the reaction vessel and incubate at 60 °C for 1 hour.
-
Cool the solution to room temperature.
-
-
Sample Cleanup (Recommended):
-
Evaporate the solvent.
-
Extract the residue with ether.
-
Wash the ether layer with diluted hydrochloric acid and then with water.
-
-
Analysis: The final ether solution can be used as the HPLC sample, with UV detection typically around 254 nm.
Signaling Pathways and Experimental Workflows
Visualizing the experimental process can aid in understanding and implementation. The following diagrams, generated using the DOT language, illustrate the key steps in the derivatization workflows.
Caption: Workflow for perhexiline analysis using this compound.
Caption: General workflow for amine derivatization with Dansyl Chloride.
Conclusion
The choice of derivatization reagent is a multifaceted decision that depends on the analyte's functional groups, the sample matrix, the desired sensitivity, and the available instrumentation. This compound proves to be a robust reagent for the HPLC-UV analysis of specific amines like perhexiline, offering good limits of detection.[1] For applications requiring higher sensitivity, fluorescent derivatizing agents such as Dansyl chloride are a superior choice, albeit with potentially more complex and time-consuming protocols.[3] Other acyl chlorides, like 3,5-Dinitrobenzoyl chloride, provide rapid derivatization for UV detection and are suitable for a broader range of analytes including alcohols and amines. Ultimately, a thorough evaluation of the performance characteristics of each reagent in the context of the specific analytical challenge is crucial for developing a reliable and accurate quantitative method.
References
Safety Operating Guide
Proper Disposal of trans-4-Nitrocinnamoyl Chloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety information and detailed procedures for the proper disposal of trans-4-Nitrocinnamoyl chloride (CAS No. 61921-33-3). Adherence to these protocols is essential to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended to be a preferred resource for laboratory safety and chemical handling, offering procedural, step-by-step guidance.
I. Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | O₂NC₆H₄CH=CHCOCl | [1] |
| Molecular Weight | 211.60 g/mol | [1] |
| Appearance | White to pale cream powder or solid | |
| Melting Point | 150-153 °C (lit.) | [2] |
| Boiling Point | 319.6°C at 760 mmHg (Predicted) | [2] |
| Hazard Classifications | Skin Corrosion/Irritation, Category 1B; Serious Eye Damage, Category 1 | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | |
| Storage Class | 8A - Combustible corrosive hazardous materials |
II. Detailed Disposal Protocols
The primary method for the disposal of this compound is through a licensed chemical waste disposal service. However, for small quantities typically used in a laboratory setting, a pre-treatment step of hydrolysis (neutralization) can be performed to render the material less hazardous before collection. This procedure must be conducted by trained personnel within a chemical fume hood and with appropriate personal protective equipment (PPE).
Experimental Protocol: Hydrolysis of this compound
Objective: To safely hydrolyze the reactive acyl chloride to its corresponding, more stable carboxylate salt before final disposal.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 2M) or Sodium Carbonate (Na₂CO₃) solution
-
Stir plate and stir bar
-
Beaker or flask of appropriate size (at least 3-4 times the volume of the final solution)
-
pH paper or pH meter
-
Appropriate PPE: chemical-resistant gloves (e.g., nitrile), safety goggles, face shield, and a lab coat.
Procedure:
-
Preparation:
-
Perform all operations within a certified chemical fume hood.
-
Place a beaker containing a stir bar and a cold solution of sodium hydroxide (2M) on a stir plate. The amount of NaOH solution should be in stoichiometric excess to the amount of acyl chloride to be neutralized.
-
Begin stirring the NaOH solution gently.
-
-
Slow Addition:
-
Carefully and slowly add the this compound waste to the stirring basic solution in small portions.
-
Caution: The hydrolysis reaction is exothermic and will release hydrogen chloride (HCl) gas, which will be neutralized by the base. A rapid addition can cause a violent reaction and splashing.
-
-
Reaction and Neutralization:
-
Allow the mixture to stir at room temperature. If the reaction is sluggish, gentle heating may be applied, but with extreme caution.
-
Continue stirring until all the solid acyl chloride has dissolved and the reaction has ceased.
-
-
pH Verification:
-
Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter.
-
The final solution should be neutral or slightly basic (pH 7-9). If the solution is still acidic, add more NaOH solution dropwise until the desired pH is reached.
-
-
Final Disposal:
-
The resulting neutralized aqueous solution contains the sodium salt of trans-4-nitrocinnamic acid.
-
Transfer the neutralized solution to a properly labeled hazardous waste container for aqueous waste.
-
Arrange for pickup by your institution's licensed chemical waste disposal service. Do not pour down the drain unless explicitly permitted by local regulations and your institution's safety officer for neutralized solutions of this nature.
-
Disposal of Contaminated Materials:
-
Empty Containers: Rinse empty containers three times with a suitable solvent (e.g., acetone). The rinsate should be collected and disposed of as hazardous waste. The triple-rinsed container can then be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
Contaminated PPE: Gloves, absorbent pads, and other contaminated disposable materials should be placed in a sealed bag and disposed of as solid hazardous waste.
III. Mandatory Visualizations
Diagram 1: Experimental Workflow for Hydrolysis
Caption: Workflow for the hydrolysis of this compound.
Diagram 2: Logical Relationships in Disposal Decision-Making
Caption: Decision-making process for the disposal of this compound.
References
Personal protective equipment for handling trans-4-Nitrocinnamoyl chloride
Safe Handling and Disposal of trans-4-Nitrocinnamoyl chloride
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental contamination. The primary hazard associated with this compound is its corrosivity; it can cause severe skin burns and eye damage.[1][2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below.
| Property | Value | Reference |
| CAS Number | 61921-33-3 | [1][3] |
| Molecular Formula | O₂NC₆H₄CH=CHCOCl | [3] |
| Molecular Weight | 211.60 g/mol | [3] |
| Appearance | Powder | |
| Melting Point | 150-153 °C (lit.) | [1] |
| Boiling Point | 319.6 °C at 760 mmHg | [1] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory.
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[1] A face shield should also be used for maximum protection.
-
Skin Protection : Use chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the EN 374 standard derived from it.[1] Wear fire/flame resistant and impervious clothing to prevent skin contact.[1] All contaminated clothing must be removed immediately and washed before reuse.[1][4]
-
Respiratory Protection : All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][4] If ventilation is inadequate or exposure limits are exceeded, a full-face respirator with type P3 (EN 143) cartridges is required.[1]
Operational Plan: Handling Procedures
A systematic approach to handling this compound is crucial for safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1][4]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[4]
-
Remove all sources of ignition and use non-sparking tools to prevent fire.[1]
-
Have appropriate spill containment materials and waste containers ready before starting work.
2. Handling the Chemical:
-
Avoid the formation of dust and aerosols during handling.[1][5]
-
Prevent any contact with skin and eyes by using the mandatory PPE.[1]
-
Weigh and transfer the chemical within the fume hood.
3. Post-Handling:
-
Thoroughly wash hands, face, and any exposed skin after handling is complete.[4][6]
-
Clean the work area and decontaminate any equipment used.
-
Tightly close the container and store it in a locked, dry, cool, and well-ventilated place, away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[1][4]
Emergency Procedures
Immediate and appropriate responses to emergencies can significantly mitigate risks.
-
Accidental Release/Spill :
-
First Aid Measures :
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate emergency medical help.[1][4]
-
Skin Contact : Immediately remove all contaminated clothing.[1][4] Rinse the affected skin with plenty of water and soap.[1] Consult a doctor.[1]
-
Eye Contact : Rinse cautiously and thoroughly with pure water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Immediately contact an ophthalmologist or seek emergency medical attention.[1]
-
Ingestion : Rinse the mouth with water.[1][5] Do NOT induce vomiting.[1][4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[1][4]
-
-
Fire Fighting :
Disposal Plan
Proper disposal is essential to prevent environmental harm.
-
Waste Disposal : All waste material containing this compound must be treated as hazardous waste. It should be collected in suitable, closed containers.[5]
-
Method : The material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Restrictions : Do not allow the chemical or its containers to contaminate water, soil, or sewer systems.[1] Disposal must be carried out in accordance with all applicable federal, state, and local regulations.[1][4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical steps for safely handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
